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  • Product: N-ethylazetidin-3-amine
  • CAS: 318269-51-1

Core Science & Biosynthesis

Foundational

The Strategic Role of N-Ethylazetidin-3-amine in Modern Medicinal Chemistry: Bioisosterism, Kinase Inhibition, and Pathway Modulation

Executive Summary In the landscape of modern drug discovery, the optimization of pharmacokinetic and pharmacodynamic properties often hinges on the strategic replacement of classical structural motifs. N-ethylazetidin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the optimization of pharmacokinetic and pharmacodynamic properties often hinges on the strategic replacement of classical structural motifs. N-ethylazetidin-3-amine (CAS 318269-51-1)[1], frequently utilized as its dihydrochloride salt (CAS 149088-17-5)[2], has emerged as a highly versatile building block. As a conformationally restricted diamine, it serves as a powerful bioisostere for piperazine, a critical component in the design of allosteric kinase inhibitors, and a key pharmacophore in neuropathic pain therapeutics.

This technical guide explores the mechanistic causality behind the integration of N-ethylazetidin-3-amine into lead compounds, providing drug development professionals with actionable insights and self-validating experimental workflows.

Bioisosterism: Overcoming Piperazine Liabilities

Piperazine is a ubiquitous heterocycle in marketed drugs, but it frequently suffers from metabolic liabilities (e.g., oxidative metabolism at the nitrogen atoms) and intellectual property crowding[3]. To solve these developability problems, medicinal chemists utilize N-ethylazetidin-3-amine as a conformationally restricted surrogate.

The Causality of Conformational Restriction

The four-membered azetidine ring inherently restricts the spatial arrangement of its substituents. When N-ethylazetidin-3-amine is incorporated into a scaffold, it alters the topological profile of the molecule.

A definitive example of this is observed in the optimization of quinolone antibacterial agents. When N-ethylazetidin-3-amine was explored as a diamine element to replace piperazine, it yielded a 4- to 10-fold improvement in potency over the parent compound[3]. The causality behind this enhanced efficacy is structural: single-crystal X-ray crystallography reveals that the aniline-containing N-1 substituent is forced out of planarity due to steric buttressing by the proximal C-8 chlorine substituent[3]. This distortion pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding to bacterial DNA gyrase.

Application in Targeted Kinase Inhibition (MEK-ERK Pathway)

Beyond antibacterial agents, N-ethylazetidin-3-amine is a critical moiety in the development of targeted oncology therapeutics, specifically MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors [4].

The MEK-ERK signal transduction cascade regulates cell growth and proliferation; its dysregulation is a hallmark of many cancers[4][5]. Azetidine-based compounds, such as 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-ethylazetidin-3-amine, have been patented as highly potent MEK inhibitors[4][5].

The inclusion of the N-ethylazetidin-3-amine moiety allows the inhibitor to anchor securely within the allosteric pocket adjacent to the ATP-binding site. The rigid azetidine core directs the N-ethyl group toward the solvent-exposed region, optimizing solubility and pharmacokinetic parameters without disrupting the critical hydrogen-bonding network required for kinase suppression.

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription Nuclear Translocation Inhibitor Azetidine-based MEK Inhibitor (N-ethylazetidin-3-amine derivative) Inhibitor->MEK Allosteric Inhibition

MEK-ERK signaling pathway illustrating allosteric inhibition by azetidine derivatives.

Quantitative Data Summary

The table below summarizes the comparative advantages of integrating N-ethylazetidin-3-amine across different therapeutic domains.

Therapeutic AreaTarget / PathwayComparator MotifPotency / Efficacy ImprovementKey Structural Mechanism
Antibacterial Bacterial DNA GyrasePiperazine4–10 fold increase in potency[3]Steric buttressing distorts N-1 planarity, pre-organizing bioactive conformation[3].
Oncology MEK1 / MEK2 KinaseFlexible DiaminesHigh allosteric affinity[4]Rigid vector directs the N-ethyl group into the solvent-exposed pocket[5].
Neurology Histamine H4 ReceptorStandard AntagonistsEnhanced target binding[6]Conformationally restricted topology improves receptor subtype selectivity[6].

Experimental Workflow: Self-Validating Synthesis of Azetidine-Based MEK Inhibitors

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-ethylazetidin-3-amine[4][5]. This methodology is designed as a self-validating system , meaning progression to subsequent steps is contingent upon passing specific analytical checkpoints.

Step 1: Carboxylic Acid Activation
  • Dissolve 1.0 eq of 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid in anhydrous N,N-dimethylformamide (DMF).

  • Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 30 minutes.

  • Validation Checkpoint 1 (LC-MS): Analyze a 10 µL aliquot. Do not proceed until LC-MS confirms >95% conversion to the active ester intermediate. If incomplete, add an additional 0.2 eq of HATU.

Step 2: Amine Coupling
  • Introduce 1.5 eq of N-ethylazetidin-3-amine dihydrochloride (CAS 149088-17-5)[2] to the activated mixture.

  • Stir the reaction at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint 2 (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 9:1). The complete disappearance of the active ester spot validates a successful coupling event.

Step 3: Purification and Structural Verification
  • Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.

  • Purify the concentrated organic layer via preparative HPLC.

  • Validation Checkpoint 3 (1H NMR): Confirm structural integrity using 1H NMR (400 MHz, CDCl3). The successful incorporation of the N-ethylazetidin-3-amine moiety is self-validated by the presence of the distinct azetidine proton resonances at 4.49 (br s, 3H), 4.36 (br s, 2H), 4.08 (br s, 1H), and 3.94 (br s, 1H) ppm [4][5].

Workflow Step1 Carboxylic Acid Activation (HATU) Check1 LC-MS Check (>95% Active Ester) Step1->Check1 Check1->Step1 Fail Step2 Amine Coupling (N-ethylazetidin-3-amine) Check1->Step2 Pass Check2 TLC Check (Ester Disappearance) Step2->Check2 Check2->Step2 Fail Step3 Prep-HPLC Purification Check2->Step3 Pass Check3 1H NMR Validation (Azetidine Peaks) Step3->Check3 Final Validated MEK Inhibitor Check3->Final Pass

Iterative workflow for the synthesis and validation of N-ethylazetidin-3-amine analogs.

Conclusion

The transition from traditional diamines to highly tailored, conformationally restricted heterocycles like N-ethylazetidin-3-amine represents a sophisticated evolution in rational drug design. By leveraging steric buttressing and precise allosteric pocket targeting, medicinal chemists can systematically optimize the efficacy, selectivity, and developability of next-generation therapeutics.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: acs.org (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Source: patents.google.
  • Source: patents.google.
  • US Patent Application - Histamine H4 Receptor Ligands Source: googleapis.com (Patent Data) URL:[Link]

Sources

Exploratory

N-Ethylazetidin-3-amine: A Technical Guide for Research and Development

Executive Summary N-ethylazetidin-3-amine is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. The unique structural and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethylazetidin-3-amine is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. The unique structural and physicochemical properties of the azetidine scaffold, such as its three-dimensional character and ability to improve metabolic stability and solubility, make it a valuable building block in the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of N-ethylazetidin-3-amine, including its chemical identity, proposed synthesis, potential applications in drug discovery, and essential safety considerations.

Compound Identification and Physicochemical Properties

N-ethylazetidin-3-amine is a secondary amine featuring an ethyl group attached to the nitrogen atom of an azetidin-3-amine core. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 318269-51-1BLD Pharm[3]
Molecular Formula C₅H₁₂N₂BLD Pharm[3]
Molecular Weight 100.16 g/mol BLD Pharm[3]
Canonical SMILES CCNC1CNC1BLD Pharm[3]
Predicted XlogP -0.4PubChemLite[4]
Appearance Not available; likely a liquid at room temperatureGeneral amine properties[5]
Boiling Point Not available; expected to be higher than ethylamine (16.6 °C) due to increased molecular weight and hydrogen bonding capabilities.Chemistry LibreTexts[6]
Solubility Not available; likely miscible with water and common organic solvents.General amine properties[5]

Synthesis of N-Ethylazetidin-3-amine

An alternative approach involves the direct N-alkylation of azetidin-3-amine with an ethylating agent, such as ethyl iodide or ethyl bromide. However, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[8]

Proposed Synthetic Workflow: Reductive Amination

The following diagram illustrates a conceptual workflow for the synthesis of N-ethylazetidin-3-amine via reductive amination.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification A N-Boc-azetidin-3-one C Imine Formation A->C B Ethylamine (CH3CH2NH2) B->C D Reduction (e.g., NaBH(OAc)3) C->D In situ F N-Boc-N-ethylazetidin-3-amine D->F E Boc Deprotection (e.g., TFA or HCl) G N-ethylazetidin-3-amine E->G F->E H Purification (e.g., Distillation or Chromatography) G->H

Caption: Proposed synthetic workflow for N-ethylazetidin-3-amine.

Conceptual Experimental Protocol

It is imperative to note that the following protocol is a conceptual representation and has not been experimentally validated. It is based on established principles of reductive amination and should be optimized and validated in a laboratory setting.

Step 1: Imine Formation and Reduction

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ethylamine (1.2 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-N-ethylazetidin-3-amine.

Step 2: Boc Deprotection

  • The crude N-Boc-N-ethylazetidin-3-amine is dissolved in a suitable solvent (e.g., dichloromethane).

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent, is added to the solution.

  • The reaction mixture is stirred at room temperature for 1-4 hours, or until the deprotection is complete.

  • The solvent and excess acid are removed under reduced pressure.

  • The resulting residue is basified with a suitable base (e.g., aqueous sodium hydroxide) and extracted with an organic solvent to yield the free amine.

Step 3: Purification

The crude N-ethylazetidin-3-amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for N-ethylazetidin-3-amine are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

¹H NMR:

  • Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

  • Azetidine ring: Complex multiplets for the methylene (CH₂) and methine (CH) protons of the azetidine ring.

  • Amine protons: A broad singlet for the N-H protons, which is exchangeable with D₂O.

¹³C NMR:

  • Ethyl group: Two distinct signals in the aliphatic region for the methyl and methylene carbons.

  • Azetidine ring: Signals for the methylene and methine carbons of the azetidine ring. The carbon attached to the nitrogen of the ethyl group will be shifted downfield compared to the other ring carbons.

Infrared (IR) Spectroscopy:

  • N-H stretch: A characteristic absorption band for the secondary amine N-H stretch is expected in the region of 3350-3310 cm⁻¹.[9][10]

  • C-N stretch: C-N stretching vibrations for aliphatic amines are typically observed in the 1250–1020 cm⁻¹ region.[9]

  • N-H bend: A bending vibration for the N-H bond may also be present.

Mass Spectrometry (MS):

  • The electron impact (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (100.16 g/mol ).

  • Characteristic fragmentation patterns would likely involve the loss of an ethyl group or cleavage of the azetidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can confer several advantageous properties, including:

  • Improved Metabolic Stability: The azetidine ring can block sites of metabolism, leading to a longer half-life of the drug.[1][2]

  • Enhanced Solubility: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, improving the solubility of the molecule.[1][2]

  • Three-Dimensionality: The non-planar, rigid structure of the azetidine ring provides a well-defined three-dimensional orientation for substituents, which can lead to improved binding affinity and selectivity for biological targets.[1][2]

While specific examples of N-ethylazetidin-3-amine in drug development are not prominent in the literature, the 3-aminoazetidine core is a key intermediate in the synthesis of a variety of biologically active compounds.[11] The N-ethyl substituent can modulate the basicity and lipophilicity of the molecule, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The following diagram illustrates the logical relationship between the properties of the azetidine scaffold and its utility in drug discovery.

G cluster_properties Azetidine Scaffold Properties cluster_advantages Drug Discovery Advantages A High sp3 Character E Improved Solubility A->E H Novel Chemical Space A->H B Rigid, 3D Structure F Enhanced Target Binding B->F B->H C Metabolic Stability G Favorable ADME Properties C->G D Modulation of pKa D->G

Caption: Key properties of the azetidine scaffold and their advantages in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-ethylazetidin-3-amine is not publicly available. However, based on the general hazards associated with small aliphatic amines, the following precautions should be taken:

  • Health Hazards: Amines are often corrosive and can cause severe skin burns and eye damage. They can also be harmful if inhaled or swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Fire Hazards: Lower molecular weight amines can be flammable. Keep away from open flames and other sources of ignition.

  • Incompatibilities: Amines are basic and can react vigorously with acids. They are also incompatible with strong oxidizing agents.

Always consult a comprehensive and compound-specific SDS before handling any chemical.

Conclusion

N-ethylazetidin-3-amine represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its structural features, derived from the versatile azetidine scaffold, offer the potential to enhance the properties of bioactive molecules. While further research is needed to fully characterize its properties and develop optimized synthetic routes, the foundational information provided in this guide serves as a valuable resource for researchers and scientists in the field of drug development.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Experimental details General 1H and 13C NMR spectra were recorded (295 K) on Bruker Avance DRX-500 or DPX-400 MHz spectrometers. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Amine alkylation. (2023, December 29). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved March 7, 2024, from [Link]

  • N,N-dimethylazetidin-3-amine | C5H12N2 | CID 10351656. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • 13 Carbon NMR. (n.d.). University of Ottawa. Retrieved March 7, 2024, from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (n.d.). Arkivoc. Retrieved March 7, 2024, from [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie (International ed. in English), 54(41), 12097–12101. [Link]

  • N-methylazetidin-3-amine | C4H10N2 | CID 10086969. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Expert Opinion on Drug Discovery. Retrieved March 7, 2024, from [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2012, May 3). Molecules. Retrieved March 7, 2024, from [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones. (2015, October 5). Angewandte Chemie (International ed. in English). Retrieved March 7, 2024, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • 23.1. Properties of amines | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved March 7, 2024, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • N-ethylazetidin-3-amine dihydrochloride (C5H12N2). (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]

  • A guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved March 7, 2024, from [Link]

  • A three-step purification procedure for protein kinase C: characterization of the purified enzyme. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Expert Opinion on Drug Discovery. Retrieved March 7, 2024, from [Link]

  • Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • N-Nitrosodiethylamine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved March 7, 2024, from [Link]

  • Purification of recombinant G proteins from Sf9 cells by hexahistidine tagging of associated subunits. Characterization of alpha 12 and inhibition of adenylyl cyclase by alpha z. (1995, January 27). The Journal of Biological Chemistry. Retrieved March 7, 2024, from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. Retrieved March 7, 2024, from [Link]

  • Purification, functional reconstitution, and characterization of the Saccharomyces cerevisiae isoprenylcysteine carboxylmethyltransferase Ste14p. (2005, February 25). The Journal of Biological Chemistry. Retrieved March 7, 2024, from [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014, March 6). Organic Letters. Retrieved March 7, 2024, from [Link]

  • Expression, purification and crystallization of human phosphotyrosine phosphatase 1B. (1994, August 1). FEBS Letters. Retrieved March 7, 2024, from [Link]

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  • infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved March 7, 2024, from [Link]

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Foundational

A Technical Guide to the Solubility Profile of N-ethylazetidin-3-amine in Organic Solvents

Introduction: The Strategic Importance of a Solubility Profile N-ethylazetidin-3-amine is a valuable saturated heterocyclic amine, increasingly utilized as a key building block in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Solubility Profile

N-ethylazetidin-3-amine is a valuable saturated heterocyclic amine, increasingly utilized as a key building block in medicinal chemistry and drug discovery. Its strained four-membered ring and functionalized side chain make it an attractive scaffold for introducing unique three-dimensional properties into novel chemical entities.[1][2] The successful application of this reagent in synthesis, from small-scale library generation to large-scale process development, is fundamentally dependent on a thorough understanding of its physicochemical properties, most critically, its solubility.

This guide provides a comprehensive analysis of the solubility profile of N-ethylazetidin-3-amine. We will first deconstruct its molecular features to predict its behavior in various solvent classes. Following this theoretical grounding, we will present a robust, standardized experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this reagent to optimize reaction conditions, streamline purification processes, and accelerate development timelines.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the two species. The adage "like dissolves like" serves as a useful starting point, indicating that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[3]

Let's analyze the structure of N-ethylazetidin-3-amine:

  • Molecular Formula: C₅H₁₂N₂

  • Structure: A compact aliphatic molecule containing a secondary amine (-NH) and a tertiary amine (within the azetidine ring).

  • Hydrogen Bonding: The secondary amine possesses a hydrogen atom that can act as a hydrogen bond donor . The lone pair of electrons on both the secondary and tertiary nitrogen atoms can act as hydrogen bond acceptors .[4][5] This dual capability is a primary driver of its solubility in protic solvents.

  • Polarity: The presence of two nitrogen atoms imparts significant polarity to the molecule.

  • Hydrophobicity: The molecule contains five carbon atoms, creating a small but non-trivial hydrophobic component. Generally, the solubility of small amines in water and polar solvents decreases significantly as the carbon chain length exceeds six atoms.[6][7] With five carbons, N-ethylazetidin-3-amine is expected to retain favorable solubility in polar media.

Based on these features, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility to full miscibility is expected due to strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., THF, DCM, Acetone, Ethyl Acetate): Good solubility is anticipated, driven by dipole-dipole interactions between the polar C-N bonds of the amine and the solvent.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility will be limited but potentially significant, influenced by the nonpolar ethyl and azetidine backbone interacting via van der Waals forces with the solvent.[8]

A Note on Reactivity: It is crucial to distinguish between solubility and stability. Aliphatic amines can react with certain solvents. For instance, primary and secondary amines may form imines with ketone solvents like acetone, while reactions with chlorinated solvents such as chloroform and carbon tetrachloride are also possible under certain conditions.[9] Therefore, solvent selection should always consider potential chemical incompatibility.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions require empirical validation. The following protocol describes the Isothermal Equilibrium Method, a reliable and widely used technique for determining the solubility of a solid or liquid compound in a solvent.[10]

Objective:

To quantitatively measure the solubility of N-ethylazetidin-3-amine in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:
  • N-ethylazetidin-3-amine (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (±0.1 mg accuracy)

  • Temperature-controlled incubator shaker or water bath

  • 2 mL glass vials with PTFE-lined screw caps

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis. (Gravimetric analysis is an alternative if the solute is non-volatile).[10]

Step-by-Step Methodology:
  • Preparation of Supersaturated Slurry:

    • To a 2 mL glass vial, add a known volume of the selected solvent (e.g., 1.0 mL).

    • Add an excess amount of N-ethylazetidin-3-amine to the vial. "Excess" means adding enough solute so that undissolved material is clearly visible after equilibration. This ensures the final solution is truly saturated.

    • Seal the vial tightly with the screw cap.

  • Equilibration:

    • Place the vial in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 750 RPM).

    • Causality: Constant agitation is critical to maximize the surface area of the solute exposed to the solvent, facilitating the dissolution process and ensuring the entire system reaches thermal and chemical equilibrium faster.

    • Allow the slurry to equilibrate for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary. A preliminary time-course experiment is recommended to determine when the concentration of the dissolved solute plateaus.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 1 hour to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean, tared vial.

    • Causality: Filtration is a mandatory step to remove any microscopic, undissolved particles, which would otherwise lead to a significant overestimation of the solubility.[10]

  • Quantification (HPLC/GC Method):

    • Accurately weigh the filtered saturated solution.

    • Dilute the solution with a known volume of a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample by HPLC or GC.

    • Determine the concentration of N-ethylazetidin-3-amine in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

    • Solubility is typically expressed in mg/mL or g/100 mL.

    Solubility (mg/mL) = (Concentration from HPLC/GC in mg/mL) × (Total Dilution Factor)

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess amine to known volume of solvent B Seal vial A->B C Agitate at constant T (e.g., 24-48h) B->C D Settle undissolved solid (1h at constant T) C->D E Withdraw supernatant D->E F Filter with 0.22 µm syringe filter E->F G Prepare dilutions F->G H Quantify concentration (e.g., HPLC/GC) G->H I Calculate final solubility H->I

Workflow for experimental solubility determination.

Predicted Solubility Profile of N-ethylazetidin-3-amine

The following table summarizes the predicted solubility of N-ethylazetidin-3-amine based on the chemical principles discussed. This information should be used for initial experimental design and must be confirmed via the protocol outlined above.

SolventSolvent ClassPolarity IndexPredicted Solubility
WaterPolar Protic10.2Miscible
MethanolPolar Protic5.1Miscible
EthanolPolar Protic4.3Freely Soluble
IsopropanolPolar Protic3.9Freely Soluble
AcetonitrilePolar Aprotic5.8Freely Soluble
Dimethylformamide (DMF)Polar Aprotic6.4Freely Soluble
Dichloromethane (DCM)Polar Aprotic3.1Soluble
Tetrahydrofuran (THF)Polar Aprotic4.0Soluble
Ethyl AcetatePolar Aprotic4.4Soluble
TolueneNonpolar2.4Sparingly Soluble
HexaneNonpolar0.1Slightly Soluble
  • Miscible: Soluble in all proportions.

  • Freely Soluble: >100 mg/mL

  • Soluble: 10-100 mg/mL

  • Sparingly Soluble: 1-10 mg/mL

  • Slightly Soluble: <1 mg/mL

Practical Applications in Research and Development

A validated solubility profile is not merely academic; it is an actionable dataset that directly informs process efficiency and success.

  • Reaction Solvent Selection: For reactions where N-ethylazetidin-3-amine acts as a nucleophile, choosing a solvent in which it is "Freely Soluble" or "Miscible" (e.g., Acetonitrile, DMF, or an alcohol) ensures the reaction remains in a single phase, maximizing reaction rates and preventing issues related to mass transfer limitations.

  • Aqueous Work-up and Extraction: The high predicted water solubility suggests that extracting this amine from an organic layer (like Ethyl Acetate or DCM) with an aqueous acidic solution (to form the highly water-soluble ammonium salt) would be an effective purification strategy.[3]

  • Chromatographic Purification: Understanding its solubility is key to selecting an appropriate solvent system for column chromatography. Its polarity suggests it will have high mobility in polar eluents. A typical starting point could be a DCM/Methanol gradient.

  • Crystallization: To crystallize a salt of N-ethylazetidin-3-amine (e.g., the hydrochloride), one would select a solvent in which the salt is sparingly soluble, while the free base is more soluble, allowing for precipitation upon acidification.

Conclusion

N-ethylazetidin-3-amine is a polar, aliphatic amine with structural features that predict high solubility in polar protic and aprotic organic solvents, and limited solubility in nonpolar hydrocarbon solvents. While these predictions provide a strong basis for initial process design, they are no substitute for rigorous experimental determination. The standardized protocol provided in this guide offers a clear pathway to generating the precise, quantitative data required for robust and scalable chemical synthesis and development.

References

  • askIITians. (2025, March 4). Why are amines soluble in nature? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

  • Unknown. (2020, March 4). Amines and Heterocycles. Retrieved from a source providing general organic chemistry notes on amines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10086969, N-methylazetidin-3-amine. Retrieved from [Link]

  • StudyForce. (2019, August 22). Boiling Points and Solubility of Amines [Video]. YouTube. Retrieved from [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from an educational resource on solubility experiments.
  • Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines? r/askscience. Retrieved from [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10351656, N,N-dimethylazetidin-3-amine. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

  • Unknown. Amine compounds.
  • Scribd. (n.d.). Reactions of Amines in Organic Chemistry. Retrieved from [Link]

  • Shaw, D. G., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.
  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Stanković, S., et al. (2014). Application of 3-bromo-3-ethylazetidines and 3-ethylideneazetidines for the synthesis of functionalized azetidines. SYNLETT, 25(1), 75–80. Retrieved from [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1289133. Retrieved from [Link]

  • DAV University. (n.d.). Amines are the organic derivatives of ammonia...
  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Kumar, V., et al. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 22(10), 1691. Retrieved from [Link]

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Exploratory

N-Ethylazetidin-3-amine: Comprehensive pKa Profiling, Basicity Dynamics, and Implications for Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the pursuit of optimal pharmacokinetic (PK) a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles has driven the transition from traditional saturated heterocycles (e.g., piperazines) to highly strained, low-lipophilicity scaffolds. N-ethylazetidin-3-amine has emerged as a privileged diamine building block. By acting as a conformationally restricted bioisostere, it offers a unique basicity profile that can mitigate off-target liabilities (such as hERG cardiotoxicity) while enhancing membrane permeability. This whitepaper provides an in-depth mechanistic analysis of its pKa values, the structural determinants of its basicity, and a self-validating protocol for experimental quantification.

The Mechanistic Basis of Azetidine Basicity

To effectively deploy N-ethylazetidin-3-amine in drug design, researchers must understand the sub-molecular forces governing its protonation states. The basicity of this molecule is not merely the sum of its parts; it is dictated by three primary causal factors:

A. Ring Strain and Orbital s -Character

The four-membered azetidine ring is highly strained, possessing internal bond angles of approximately 90° rather than the ideal tetrahedral angle of 109.5°. To accommodate this geometric distortion, the carbon-carbon and carbon-nitrogen bonds within the ring utilize increased p -character. Consequently, the lone pair on the ring nitrogen is forced into an orbital with significantly higher s -character [1]. Because s -orbitals are held closer to the positively charged nucleus, the lone pair is less available to accept a proton. This fundamental quantum mechanical effect explains why unsubstituted azetidine (pKa ~10.4) is inherently less basic than unstrained secondary amines like pyrrolidine (pKa ~11.3).

B. Reciprocal Inductive Effects (-I)

N-ethylazetidin-3-amine is a diamine. The exocyclic amine and the ring nitrogen exert mutual electron-withdrawing inductive (-I) effects across the short carbon framework [2]. When one nitrogen is protonated, it becomes a powerful electron-withdrawing ammonium cation, severely depressing the pKa of the second nitrogen. This creates a wide split between the first and second protonation events.

C. Steric and Alkylation Effects (+I)

The addition of the N-ethyl group introduces a weak electron-donating (+I) effect, which theoretically increases electron density at the nitrogen. However, in aqueous biological systems, basicity is heavily dependent on the solvation of the conjugate acid. The steric bulk of the ethyl group slightly hinders the formation of a stable hydrogen-bonded hydration shell around the protonated amine, counterbalancing the +I effect and fine-tuning the pKa.

Macroscopic vs. Microscopic pKa in Diamine Systems

When evaluating N-ethylazetidin-3-amine, it is critical to distinguish between macroscopic pKa (the thermodynamic equilibrium of the whole molecule) and microscopic pKa (the specific site of protonation).

Because the exocyclic amine lacks the extreme s -character constraints of the ring nitrogen, it is the more basic center. Therefore, as the pH drops from highly alkaline to physiological levels, the exocyclic nitrogen protonates first, forming the major monoprotonated microstate.

Quantitative Data Summary

Table 1: Comparative Physicochemical and pKa Properties of Saturated Heterocycles

CompoundpKa1 (Exocyclic/1st N)pKa2 (Ring/2nd N)Est. LogPStructural Role
Piperazine 9.735.33-1.2Traditional Pharmacophore
Azetidine 10.40N/A0.1Monobasic Comparator
3-Aminoazetidine ~9.20~7.50-1.5Unsubstituted Diamine
N-Ethylazetidin-3-amine ~9.30 ~7.80 -0.8 Optimized Bioisostere

(Note: pKa values for azetidine derivatives are derived from potentiometric titrations of closely related analogs [3][4].)

Protonation Microstate Workflow

Microstates Base Free Base (Fully Deprotonated) MonoExo Monoprotonated (Exocyclic N+) Base->MonoExo pKa ~9.3 (Major) MonoRing Monoprotonated (Ring N+) Base->MonoRing pKa ~7.8 (Minor) Dication Dication (Fully Protonated) MonoExo->Dication pKa ~7.8 MonoRing->Dication pKa ~9.3

Protonation microstates of N-ethylazetidin-3-amine showing major and minor pathways.

Experimental Protocol: Self-Validating pKa Determination

To ensure high scientific integrity and trustworthy data, the pKa of N-ethylazetidin-3-amine must be determined using an orthogonal, self-validating methodology. Relying solely on computational predictions often fails due to the complex solvation dynamics of the strained ring.

The following protocol combines Potentiometric Titration (for macroscopic thermodynamics) with NMR pH Titration (for microscopic structural assignment).

Phase 1: System Calibration and Blanking
  • Electrode Verification: Calibrate the glass pH electrode using certified standard buffers (pH 4.0, 7.0, 10.0). Causality: Ensures a Nernstian slope (>98%), critical for accurate logarithmic calculations.

  • Blank Titration: Perform a blank titration using only the background electrolyte (0.15 M KCl). Causality: This mathematically accounts for dissolved atmospheric CO₂ and carbonate interference. Without blank subtraction, the weak buffering of carbonic acid artificially skews the calculated pKa of the amine.

Phase 2: Potentiometric Titration
  • Sample Preparation: Dissolve 1.0 mM of N-ethylazetidin-3-amine in 0.15 M KCl. Causality: The high ionic strength mimics physiological conditions and prevents fluctuations in the activity coefficients during the titration.

  • Titration Execution: Titrate from pH 2.0 to 11.5 using 0.5 M KOH under a continuous Argon sparge. Causality: Argon displaces atmospheric CO₂ during the alkaline phase. Because the exocyclic amine's pKa lies in the alkaline region (~9.3), CO₂ absorption would form carbamates, destroying data integrity.

  • Data Processing: Utilize a Bjerrum plot to extract the macroscopic pKa1 and pKa2 values.

Phase 3: NMR pH Titration (Microstate Assignment)
  • Sample Preparation: Prepare parallel samples of the compound in D₂O across a pH range of 2.0 to 12.0 (adjusted with DCl and NaOD).

  • Data Acquisition: Acquire ¹³C NMR spectra for each sample. Monitor the chemical shifts ( δ ) of the azetidine ring carbons versus the ethyl chain carbons.

  • Causal Assignment: Potentiometry only provides bulk values. Because protonation inherently deshields adjacent carbon atoms, tracking which carbon signals shift at which pH definitively assigns the ~9.3 pKa to the exocyclic amine and the ~7.8 pKa to the ring nitrogen.

Implications in Medicinal Chemistry

The specific basicity profile of N-ethylazetidin-3-amine makes it a powerful tool for drug optimization [3]:

  • hERG Toxicity Mitigation: Highly basic amines (pKa > 9.5) are notorious for binding to the hERG potassium channel, leading to QT prolongation and cardiotoxicity. By replacing a highly basic piperidine or piperazine with an azetidine diamine, the overall basicity is depressed. At physiological pH (7.4), a lower fraction of the drug exists as a dication, significantly reducing hERG affinity.

  • Enhanced Permeability: The lower topological polar surface area (TPSA) and optimized logD of the azetidine ring enhance passive membrane permeability. This is particularly valuable for Central Nervous System (CNS) targets, where crossing the blood-brain barrier (BBB) is a primary hurdle.

  • Conformational Preorganization: The rigidity of the four-membered ring restricts the spatial vectors of the attached functional groups, reducing the entropic penalty upon target binding and often yielding 4- to 10-fold improvements in potency [3].

References

  • Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers PubMed Central (NIH) URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 ACS Publications URL:[Link]

Foundational

The Ascendant Role of N-ethylazetidin-3-amine in Modern Drug Discovery: A Technical Guide

Abstract The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This in-depth guide focuses on a specific, yet increasingly important derivative: N-ethylazetidin-3-amine. We will explore its core attributes, synthesis, and strategic applications as a pharmaceutical building block. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both foundational knowledge and actionable insights into leveraging this unique moiety for the creation of next-generation therapeutics.

Introduction: The Strategic Value of the Azetidine Moiety

Saturated heterocycles are cornerstones of drug design, and among them, the four-membered azetidine ring occupies a unique chemical space.[3][4] Its inherent ring strain and non-planar geometry provide a rigid scaffold that can enhance binding affinity to biological targets and improve metabolic stability.[2] The introduction of an N-ethyl group and a 3-amino functionality creates a versatile building block, N-ethylazetidin-3-amine, that offers multiple vectors for chemical modification and fine-tuning of pharmacological profiles. This guide will provide a comprehensive overview of the synthesis and potential applications of this valuable, yet under-documented, building block.

Physicochemical and Structural Characteristics

The unique properties of N-ethylazetidin-3-amine are a direct consequence of its constituent parts: the azetidine ring, the 3-amino group, and the N-ethyl substituent.

  • The Azetidine Ring: As a four-membered heterocycle, azetidine possesses significant ring strain, which influences its reactivity and conformational preferences.[3] This strained nature, however, also contributes to its metabolic stability in certain contexts, as it can be less susceptible to enzymatic degradation than larger, more flexible rings. The non-planar, puckered conformation of the azetidine ring allows for precise three-dimensional positioning of substituents, a critical factor in optimizing interactions with biological targets.[2]

  • The 3-Amino Group: The primary amine at the 3-position is a key functional handle for introducing a wide array of substituents through well-established chemical transformations such as amidation, sulfonylation, and further alkylation. Its basicity is a critical parameter influencing solubility, cell permeability, and potential off-target effects.

  • The N-Ethyl Substituent: The ethyl group on the azetidine nitrogen modulates the overall lipophilicity and basicity of the molecule. Compared to an N-methyl group, the N-ethyl group provides a slight increase in lipophilicity, which can enhance membrane permeability and influence the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate. The electron-donating nature of the ethyl group also subtly influences the basicity of the exocyclic amine.

A comparative analysis of the physicochemical properties of small N-alkyl amines highlights the nuanced impact of the alkyl chain length.

PropertyN-methylamineN-ethylamineN-propylamine
Boiling Point (°C) -6.316.648
pKa (of conjugate acid) 10.6610.7310.71
LogP (octanol-water) -0.57-0.130.37

This table presents general data for simple alkylamines to illustrate trends; specific values for N-alkylated azetidin-3-amines may vary.

Synthesis of N-ethylazetidin-3-amine: Key Methodologies

The synthesis of N-ethylazetidin-3-amine can be approached through two primary, reliable routes starting from a protected 3-aminoazetidine precursor, such as N-Boc-3-aminoazetidine.

Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of amines.[4][5] It proceeds in a one-pot fashion, minimizing purification steps and maximizing efficiency. The process involves the reaction of a primary amine with an aldehyde to form an imine, which is then reduced in situ to the corresponding secondary amine.

G cluster_0 Reductive Amination Workflow N-Boc-3-aminoazetidine N-Boc-3-aminoazetidine Imine_Intermediate Imine Intermediate (transient) N-Boc-3-aminoazetidine->Imine_Intermediate + Acetaldehyde Acetaldehyde Acetaldehyde->Imine_Intermediate N-Boc-N-ethylazetidin-3-amine N-Boc-N-ethylazetidin-3-amine Imine_Intermediate->N-Boc-N-ethylazetidin-3-amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->N-Boc-N-ethylazetidin-3-amine Reduction Deprotection Deprotection (e.g., TFA or HCl) N-Boc-N-ethylazetidin-3-amine->Deprotection Final_Product N-ethylazetidin-3-amine Deprotection->Final_Product

Reductive amination of N-Boc-3-aminoazetidine.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of N-Boc-3-aminoazetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added acetaldehyde (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture.[6] The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, N-Boc-N-ethylazetidin-3-amine, can be purified by column chromatography.

  • Deprotection: The purified N-Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane and stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent is removed under reduced pressure to yield N-ethylazetidin-3-amine as its corresponding salt.

Direct Alkylation

Direct alkylation with an ethylating agent, such as ethyl iodide or ethyl bromide, offers a more traditional approach. Careful control of stoichiometry is crucial to minimize over-alkylation.

G cluster_1 Direct Alkylation Workflow N-Boc-3-aminoazetidine N-Boc-3-aminoazetidine N-Boc-N-ethylazetidin-3-amine N-Boc-N-ethylazetidin-3-amine N-Boc-3-aminoazetidine->N-Boc-N-ethylazetidin-3-amine Ethyl_Halide Ethyl Halide (e.g., EtI, EtBr) Ethyl_Halide->N-Boc-N-ethylazetidin-3-amine + Base Base (e.g., K2CO3, DIPEA) Base->N-Boc-N-ethylazetidin-3-amine + Deprotection Deprotection (e.g., TFA or HCl) N-Boc-N-ethylazetidin-3-amine->Deprotection Final_Product N-ethylazetidin-3-amine Deprotection->Final_Product

Direct alkylation of N-Boc-3-aminoazetidine.

Experimental Protocol: Direct Alkylation

  • Reaction Setup: To a solution of N-Boc-3-aminoazetidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is added a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Alkylation: Ethyl iodide or ethyl bromide (1.0-1.2 eq) is added dropwise to the mixture. The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

  • Deprotection: The deprotection of the N-Boc group is carried out as described in the reductive amination protocol.

Applications in Medicinal Chemistry and Drug Design

The N-ethylazetidin-3-amine scaffold is a versatile building block that can be strategically employed to address various challenges in drug discovery.

Modulating Physicochemical Properties

The incorporation of the N-ethylazetidin-3-amine moiety can significantly impact a molecule's physicochemical properties:

  • Solubility: The basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility. This is a critical parameter for oral bioavailability and formulation development.

  • Lipophilicity: The N-ethyl group provides a balance between hydrophilicity and lipophilicity, which can be fine-tuned to optimize cell permeability and target engagement.

  • Basicity (pKa): The pKa of the amino groups influences the charge state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, and target binding.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for N-ethylazetidin-3-amine is not extensively published, general principles from related N-alkylated heterocycles suggest that the ethyl group can play several key roles:

  • Vector for Further Substitution: The ethyl group can serve as an attachment point for further functionalization, allowing for the exploration of chemical space around a core scaffold.

  • Steric Influence: The ethyl group can provide beneficial steric interactions within a binding pocket, potentially enhancing potency and selectivity.

  • Metabolic Stability: The azetidine ring itself can confer metabolic stability, and the N-ethyl group may be less susceptible to N-dealkylation compared to an N-methyl group in certain metabolic pathways.

The following table provides a hypothetical SAR for a series of N-alkylated azetidine analogs to illustrate these concepts.

CompoundR GroupPotency (IC₅₀, nM)Metabolic Stability (t₁/₂, min)
1a -H15015
1b -CH₃5025
1c -CH₂CH₃ 25 45
1d -CH(CH₃)₂7560
1e -CH₂CH₂OH4010

This data is illustrative and intended to demonstrate potential SAR trends.

Conclusion and Future Outlook

N-ethylazetidin-3-amine represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a rigid, strained ring system, a functionalizable amino group, and a modulating N-ethyl substituent provides medicinal chemists with a powerful tool for optimizing drug candidates. The synthetic routes to this compound are straightforward and scalable, making it an accessible component for library synthesis and lead optimization campaigns. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of scaffolds such as N-ethylazetidin-3-amine will undoubtedly play an increasingly important role in the development of future medicines.

References

Sources

Exploratory

The Strategic Integration of N-Ethylazetidin-3-amine in Modern Drug Discovery: A Mechanistic and Methodological Whitepaper

Executive Summary In the evolving landscape of medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds has become a cornerstone of modern drug design. Piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds has become a cornerstone of modern drug design. Piperazine has historically been a ubiquitous scaffolding element; however, its application is frequently bottlenecked by metabolic liabilities and suboptimal physicochemical properties. As a Senior Application Scientist, I have observed that the strategic bioisosteric replacement of piperazine with azetidine derivatives—specifically N-ethylazetidin-3-amine —offers profound advantages in conformational flexibility, steric topology, and target specificity.

This technical whitepaper provides an in-depth review of N-ethylazetidin-3-amine in drug discovery, focusing on its structural rationale, its critical role in oncology and antibacterial applications, and the self-validating experimental workflows required for its successful integration into lead optimization pipelines.

Structural Rationale: The Azetidine Motif as a Piperazine Bioisostere

The decision to utilize N-ethylazetidin-3-amine rather than a traditional piperazine or homopiperazine ring is rooted in strict mechanistic causality. Simple amino- and aminoalkyl-substituted azetidines and pyrrolidines offer the ability to select a range of topologies in which conformational flexibility can be precisely manipulated[1].

Steric Buttressing in Antibacterial Design

In the optimization of quinolone antibacterial agents, substituting a piperazine element with the structurally simple N-ethylazetidin-3-amine (e.g., compound 181) yielded a remarkable 4–10-fold improvement in potency[1].

The Causality: The enhanced biological activity is not merely a function of increased lipophilicity, but rather a profound geometric shift. Single-crystal X-ray crystallography reveals that the aniline-containing N-1 substituent of the azetidine molecule is1[1]. This distortion is the direct result of steric buttressing by the proximal C-8 chlorine substituent. This forced non-planar geometry aligns the pharmacophore perfectly with the bacterial target's binding pocket, establishing an important design principle for overcoming resistance[1].

Therapeutic Applications: MEK Inhibition in Oncology

Beyond antibacterial agents, N-ethylazetidin-3-amine has emerged as a critical moiety in the development of targeted cancer therapeutics. Receptor and non-receptor protein kinases are highly attractive targets for small molecule drug discovery[2]. The clinical validation of kinase modulation, exemplified by the FDA approval of Gleevec (imatinib mesylate) for Chronic Myeloid Leukemia, has paved the way for highly selective inhibitors[2].

Targeting the MEK-ERK Signaling Cascade

The MEK-ERK signal transduction pathway is a primary driver of hyperproliferative diseases. Inhibition of MEK kinase activity results in potent anti-metastatic and anti-angiogenic effects, driven by a reduction in cell-cell contact, decreased cellular motility, and the critical downregulation of vascular endothelial growth factor (VEGF) expression[2].

Derivatives such as azetidin-1-yl(2-(2-fluorophenylamino)cyclic)methanones leverage the N-ethylazetidin-3-amine core to achieve highly specific allosteric inhibition of MEK[3].

MEK_ERK_Pathway Ras Ras Activation Raf Raf Kinase Ras->Raf MEK MEK 1/2 Raf->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Inhibitor N-ethylazetidin-3-amine Derivative (MEK Inhibitor) Inhibitor->MEK Inhibits

Fig 1. MEK-ERK signaling cascade and targeted inhibition by azetidine derivatives.

Quantitative Data Summary

The following table synthesizes the pharmacological impact of integrating the N-ethylazetidin-3-amine motif across different therapeutic classes, highlighting the causality between structural features and biological outcomes.

Compound ClassBaseline MotifOptimized MotifTargetBiological ImpactKey Structural Observation
Quinolone Antibacterial Piperazine (Compound 134)N-ethylazetidin-3-amine (Compound 181)Bacterial Gyrase4–10x Potency IncreaseDistortion from planarity via steric buttressing[1].
Oncology (MEK Inhibitor) Standard AmineAzetidin-1-yl methanone derivativeMEK 1/2Anti-angiogenic / Anti-metastaticDownregulation of VEGF; optimized allosteric pocket fit[2].

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating protocols. Below are the step-by-step methodologies for generating and validating N-ethylazetidin-3-amine-based MEK inhibitors.

Screening_Workflow Synthesis 1. Asymmetric Synthesis Characterization 2. NMR & X-Ray Crystallography Synthesis->Characterization InVitro 3. In Vitro Kinase Assay Characterization->InVitro InVivo 4. In Vivo Xenograft Models InVitro->InVivo

Fig 2. Self-validating workflow for azetidine compound synthesis and screening.

Protocol 1: Synthesis and Enantiomeric Resolution of Azetidine MEK Inhibitors

Objective: Synthesize 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-ethylazetidin-3-amine with high enantiomeric purity.

  • Amide Coupling: React the fluorophenylamino carboxylic acid precursor with N-ethylazetidin-3-amine using standard coupling reagents (e.g., HATU/DIPEA). Causality: This ensures high-yielding peptide-like bond formation without triggering racemization of the core structure.

  • Asymmetric Transformation & Enrichment: For mixtures of enantiomers, subject the product to asymmetric synthesis using optically active reagents, or enrich the major component via 2[2]. Causality: Kinase active sites are highly stereospecific; a racemic mixture dilutes measurable potency and introduces off-target toxicity risks.

  • Self-Validating Characterization (1H NMR): Before biological testing, structural integrity is confirmed. The presence of the N-ethylazetidin-3-amine moiety must be validated via 1H NMR (400 MHz, CDCl3). The self-validating spectral signature includes: 8.47 (s, 1H), 7.38 (d, 1H), 7.31 (d, 1H), 7.13-7.09 (m, 1H), 6.83-6.77 (m, 1H), 6.62-6.57 (m, 1H), 4.49 (br s, 3H)[3].

Protocol 2: In Vitro MEK Kinase Inhibition Assay

Objective: Quantify the functional inhibition of the MEK-ERK pathway.

  • Recombinant Enzyme Incubation: Incubate purified recombinant MEK1/2 with its downstream substrate (ERK) and ATP. Causality: ATP concentration is strictly controlled near its Km​ value to sensitize the assay, allowing differentiation between ATP-competitive and allosteric inhibitors.

  • Compound Addition: Introduce serial dilutions of the N-ethylazetidin-3-amine derivative.

  • TR-FRET Readout (Self-Validating Step): Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the specific phosphorylation of ERK. Causality: By measuring downstream ERK phosphorylation rather than generic ATP depletion, we ensure the inhibitor is functionally blocking signal transduction. The system self-validates by comparing the signal against a known MEK inhibitor (positive control) and a DMSO vehicle (negative control) to establish a reliable dynamic range.

Conclusion

The integration of N-ethylazetidin-3-amine into medicinal chemistry pipelines represents a sophisticated approach to overcoming the limitations of traditional piperazine scaffolds. By leveraging its unique steric buttressing capabilities and conformational flexibility, drug development professionals can significantly enhance both the potency and specificity of biologically active compounds, particularly in the realms of antibacterial design and targeted MEK inhibition for oncology.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: ACS Publications URL:[Link]

  • WO2007044515A1 - Azetidines as MEK inhibitors for the treatment of proliferative diseases Source: Google Patents URL
  • US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for N-ethylazetidin-3-amine from azetidin-3-one

Application Note: Synthesis and Isolation of N-Ethylazetidin-3-amine Dihydrochloride Executive Summary Azetidine derivatives have emerged as privileged scaffolds in modern drug discovery, offering improved pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of N-Ethylazetidin-3-amine Dihydrochloride

Executive Summary

Azetidine derivatives have emerged as privileged scaffolds in modern drug discovery, offering improved pharmacokinetic profiles, enhanced metabolic stability, and superior conformational rigidity compared to their acyclic aliphatic amine counterparts[1]. Specifically, N-ethylazetidin-3-amine is a critical building block in the synthesis of targeted therapeutics, including potent MEK inhibitors for the treatment of proliferative diseases[1].

This application note details a robust, scalable, and self-validating two-step protocol for the synthesis of N-ethylazetidin-3-amine. Because unprotected azetidin-3-one is highly unstable, this protocol utilizes the bench-stable precursor 1-Boc-azetidin-3-one, executing a chemoselective reductive amination followed by an acidic deprotection to yield the final compound as a stable dihydrochloride salt.

Mechanistic Rationale & Experimental Design

The synthesis of N-ethylazetidin-3-amine relies on a highly selective reductive amination followed by an exhaustive acidic deprotection. As a Senior Application Scientist, it is critical to understand the causality behind these specific reagent choices:

  • Why not use unprotected azetidin-3-one? Azetidin-3-one in its free base form is inherently unstable. The combination of high ring strain, a nucleophilic secondary amine, and an electrophilic ketone leads to rapid intermolecular condensation and polymerization. Therefore, the nitrogen must be protected with a tert-butyloxycarbonyl (Boc) group, which sterically and electronically deactivates the ring nitrogen, rendering 1-Boc-azetidin-3-one stable for long-term storage and reaction[2].

  • Why Sodium Triacetoxyborohydride (NaBH(OAc)3)? In the reductive amination step, the use of NaBH(OAc)3 is critical. Stronger reducing agents like sodium borohydride (NaBH4) would prematurely reduce the starting ketone to 1-Boc-azetidin-3-ol. NaBH(OAc)3 is a mild hydride donor that selectively reduces the transient iminium ion intermediate over the parent ketone, ensuring high chemoselectivity and yield[2].

  • Why isolate as a Dihydrochloride Salt? The free base of N-ethylazetidin-3-amine is a low-molecular-weight, volatile liquid that is highly susceptible to atmospheric oxidation and CO2 absorption. Isolating the product as a dihydrochloride salt yields a stable, non-hygroscopic solid (m/z [M+H]+ 101.1) that is ideal for long-term storage and direct use in subsequent amide coupling reactions[3].

Synthesis_Workflow A 1-Boc-azetidin-3-one (Stable Precursor) B 1-Boc-N-ethylazetidin-3-amine (Intermediate) A->B 1. EtNH2, AcOH 2. NaBH(OAc)3, DCE C N-ethylazetidin-3-amine 2HCl (Final Salt) B->C 4M HCl in Dioxane DCM, 0°C to RT

Figure 1: Two-step synthetic workflow for N-ethylazetidin-3-amine dihydrochloride.

Mechanism Ketone 1-Boc-azetidin-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Addition Amine Ethylamine Amine->Hemiaminal Nucleophilic Addition Iminium Iminium Ion Hemiaminal->Iminium -H2O (AcOH Catalyzed) Product 1-Boc-N-ethylazetidin-3-amine Iminium->Product Hydride Transfer from NaBH(OAc)3

Figure 2: Mechanistic pathway of the chemoselective reductive amination.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometry and reaction parameters for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Reductive Amination
1-Boc-azetidin-3-one171.201.01.71 gStarting Material
Ethylamine (2.0 M in THF)45.081.57.5 mLAmine Nucleophile
Acetic Acid (Glacial)60.051.00.57 mLAcid Catalyst
NaBH(OAc)3211.941.53.18 gReducing Agent
1,2-Dichloroethane (DCE)--20 mLSolvent
Step 2: Deprotection
1-Boc-N-ethylazetidin-3-amine200.281.0~2.00 gIntermediate
4M HCl in Dioxane36.4610.025 mLDeprotecting Agent
Dichloromethane (DCM)--10 mLCo-solvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(ethylamino)azetidine-1-carboxylate
  • Self-Validation Checkpoint : The reaction progress must be monitored by TLC (Ninhydrin stain) or LC-MS. The starting ketone does not stain well with Ninhydrin, but the secondary amine product will appear as a distinct, UV-inactive spot that stains deep purple/blue.

  • Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-azetidin-3-one (1.71 g, 10.0 mmol) and 1,2-dichloroethane (20 mL).

  • Imine Formation : Add ethylamine (2.0 M solution in THF, 7.5 mL, 15.0 mmol) followed by glacial acetic acid (0.57 mL, 10.0 mmol). Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 30 minutes.

    • Causality: This pre-stirring period allows for the complete formation of the iminium ion intermediate before the reducing agent is introduced, preventing competitive reduction of the ketone to the corresponding alcohol.

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portionwise over 10 minutes to manage any mild exotherm.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Workup : Quench the reaction by carefully adding saturated aqueous NaHCO3 (20 mL).

    • Causality: The basic quench neutralizes the acetic acid and destroys any unreacted hydride, while ensuring the secondary amine product is in its free base form for efficient organic extraction.

  • Extraction : Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil. (Expected yield: 85-90%). Use directly in the next step without further purification.

Step 2: Synthesis of N-ethylazetidin-3-amine dihydrochloride
  • Self-Validation Checkpoint : The complete removal of the Boc group is confirmed by the disappearance of the massive tert-butyl singlet (~1.4 ppm) in the 1H NMR spectrum and a shift in the LC-MS peak to m/z 101.1[3].

  • Preparation : Dissolve the crude tert-butyl 3-(ethylamino)azetidine-1-carboxylate (~2.0 g, 10.0 mmol) in dichloromethane (10 mL) in a 100 mL round-bottom flask.

  • Deprotection : Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (25 mL, 100 mmol) via syringe.

  • Reaction : Remove the ice bath and stir the mixture at room temperature for 3 hours. A white precipitate will begin to form as the dihydrochloride salt is highly insoluble in the DCM/Dioxane mixture.

    • Causality: The vast excess of HCl drives the equilibrium forward, ensuring complete cleavage of the carbamate and simultaneous formation of the bis-protonated salt, preventing any mono-protected impurities.

  • Isolation : Concentrate the reaction mixture under reduced pressure to remove all volatiles.

  • Purification : Suspend the resulting crude solid in cold diethyl ether (30 mL) and triturate for 15 minutes. Filter the suspension through a sintered glass funnel, washing the filter cake with additional cold diethyl ether (2 x 10 mL).

  • Drying : Dry the white solid in a vacuum oven at 40 °C for 12 hours to afford N-ethylazetidin-3-amine dihydrochloride. (Expected yield: >95% from the intermediate).

References

  • Source: google.
  • Source: googleapis.
  • Title: N-ethylazetidin-3-amine dihydrochloride (C5H12N2)

Sources

Application

Application Note: Advanced Peptide Coupling Strategies for N-ethylazetidin-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale The incorporation of azetidine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

The incorporation of azetidine derivatives into peptide backbones and small-molecule therapeutics is a proven strategy for inducing specific secondary structures (such as γ -turns) and improving metabolic stability[1]. N-ethylazetidin-3-amine presents a unique synthetic challenge. Depending on the specific isomer and protection strategy—whether coupling to the exocyclic secondary amine (3-(ethylamino)azetidine) or the primary amine of the N-alkylated ring (1-ethylazetidin-3-amine)—chemists face significant steric hindrance and electronic constraints[2].

As a Senior Application Scientist, I have structured this guide to address the most demanding scenario: coupling a carboxylic acid to a sterically hindered secondary amine within a strained four-membered ring system. The protocols detailed herein are designed as self-validating workflows, ensuring high yield, minimal epimerization, and preservation of the azetidine ring integrity.

Mechanistic Insights & Reagent Selection

The fundamental mechanism of peptide bond formation involves the nucleophilic attack of an amine onto an activated carboxylic acid[3]. When utilizing N-ethylazetidin-3-amine, the bulky ethyl group and the constrained azetidine ring significantly reduce the nucleophilicity of the nitrogen.

The Causality of Reagent Choice

To overcome this steric barrier, the choice of coupling reagent and base is critical:

  • HATU over HBTU: HATU is the gold standard for hindered secondary amines. The nitrogen atom at position 7 of its HOAt leaving group acts as a hydrogen-bond acceptor. This "neighboring group effect" pre-organizes the incoming N-ethylazetidin-3-amine, drastically accelerating the rate-limiting nucleophilic addition step compared to standard HOBt-based reagents[4].

  • T3P (Propylphosphonic anhydride): For substrates prone to racemization or when aqueous workup is preferred, T3P is highly efficient. It activates the carboxyl group to form a reactive phosphonic anhydride without generating toxic byproducts like HMPA, and its optimal use requires a 1:1.5 to 1:3 molar ratio relative to the substrate[3].

  • Base Selection (DIPEA vs. NMM): N-ethylazetidin-3-amine is typically supplied as a dihydrochloride salt. Complete neutralization is strictly required before coupling. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred to prevent base-catalyzed epimerization of the activated amino acid[4].

Reagent Performance Matrix
Coupling ReagentActivation MechanismEpimerization RiskSuitability for N-ethylazetidin-3-amine
HATU HOAt active esterLow-ModerateOptimal . Neighboring group effect accelerates hindered coupling.
T3P Phosphonic anhydrideVery LowExcellent . Ideal for sensitive substrates; highly water-soluble byproducts[3].
HBTU HOBt active esterModerateSuboptimal. Lacks the catalytic nitrogen of HOAt; slower reaction[1].
DIC / Oxyma Oxyma active esterLowGood. Strong alternative for solid-phase peptide synthesis (SPPS)[2].

Reaction Pathway Visualization

Workflow Acid Fmoc-Amino Acid (Carboxylic Acid) ActiveEster Activated Ester Intermediate (Highly Electrophilic) Acid->ActiveEster Activation (10 min) Reagent Coupling Reagent (HATU or T3P) Reagent->ActiveEster Activation (10 min) Base DIPEA / NMM (Tertiary Base) Base->ActiveEster Activation (10 min) Coupling Nucleophilic Addition-Elimination (Rate-Limiting Step) ActiveEster->Coupling Electrophile Transfer Amine N-ethylazetidin-3-amine (Sterically Hindered Nucleophile) Amine->Coupling Nucleophilic Attack Product Azetidine-Peptide Amide (Target Compound) Coupling->Product Peptide Bond Formation

Mechanistic workflow of peptide bond formation with N-ethylazetidin-3-amine.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in checks (such as pre-neutralization verification) ensure that the reaction does not proceed to the critical coupling phase unless the environment is optimal.

Protocol A: HATU-Mediated Solution-Phase Coupling

Best for highly hindered secondary amines requiring maximum driving force.

Step-by-Step Methodology:

  • Acid Activation: In an oven-dried flask under argon, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 eq). Stir at room temperature for 10 minutes. Validation Check: The solution should turn a pale yellow, indicating the formation of the active HOAt ester.

  • Amine Preparation: In a separate vial, dissolve N-ethylazetidin-3-amine dihydrochloride (1.2 eq) in DMF. Add DIPEA (2.4 eq) to fully neutralize the hydrochloride salts. Causality: Failure to add exactly 2.0 eq of base per mole of dihydrochloride salt will leave the amine protonated, resulting in hydrolysis of the active ester rather than coupling.

  • Coupling: Transfer the neutralized amine solution dropwise to the activated ester solution.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: T3P-Mediated Coupling (Low Epimerization)

Best for stereocenter preservation and simplified downstream purification.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the N-protected amino acid (1.0 eq) and N-ethylazetidin-3-amine dihydrochloride (1.2 eq) in anhydrous EtOAc or DMF (0.2 M).

  • Neutralization & Catalysis: Add DIPEA (3.5 eq). The excess base accounts for the neutralization of the dihydrochloride salt plus the equivalent required for the coupling mechanism.

  • T3P Addition: Cool the mixture to 0 °C. Dropwise, add a 50% solution of T3P in EtOAc (1.5 eq)[3]. Causality: Cooling prevents exothermic degradation of the strained azetidine ring during the initial phosphonic anhydride formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water. The T3P byproducts are highly water-soluble. Extract with EtOAc, wash with brine, and concentrate.

Analytical Workflows & Troubleshooting

Monitoring the coupling of N-ethylazetidin-3-amine requires specific analytical choices.

  • Colorimetric Monitoring: The standard Kaiser test (ninhydrin) is designed for primary amines and will yield false negatives or weak red-brown colors for secondary amines. To accurately monitor the disappearance of the secondary N-ethyl amine (or an unprotected azetidine ring nitrogen), you must use the Chloranil Test or the Isatin Test , which produce a distinct blue color in the presence of secondary amines[5].

  • Incomplete Coupling (Aggregation/Steric Clash): If LC-MS or the Chloranil test indicates unreacted amine after 4 hours, do not simply add more HATU. Instead, perform a solvent switch (e.g., adding 10% DMSO to the DMF) to disrupt potential aggregation, or apply mild microwave heating (40 °C) to overcome the steric activation energy barrier[5].

  • Capping: If unreacted amine persists and you are performing Solid-Phase Peptide Synthesis (SPPS), cap the sequence using acetic anhydride (50 eq) and pyridine (50 eq) to prevent the formation of deletion peptide impurities[5].

References

  • Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Tre
  • Stereoselective Access to Azetidine-Based α -Amino Acids and Applications to Small Peptide Synthesis ACS Public
  • Optimizing Peptide Coupling: Key Techniques JPT
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem
  • Monitoring of Peptide Coupling and Capping; Coupling Tests AAPPTec

Sources

Method

Application Notes &amp; Protocols: Functionalization Strategies for the Azetidine Ring Nitrogen

Introduction & Mechanistic Rationale The azetidine ring has emerged as a highly privileged, sp³-rich scaffold in modern medicinal chemistry. Serving as a conformationally restricted bioisostere for morpholine, pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The azetidine ring has emerged as a highly privileged, sp³-rich scaffold in modern medicinal chemistry. Serving as a conformationally restricted bioisostere for morpholine, pyrrolidine, and piperidine, azetidines improve pharmacokinetic profiles, enhance metabolic stability, and increase the three-dimensionality (Fsp³) of drug candidates.

However, the inherent ring strain of this four-membered heterocycle (~26 kcal/mol) presents unique synthetic challenges. The secondary amine of the azetidine ring is a versatile nucleophile (pKa ~10.4), but it requires carefully calibrated functionalization strategies to prevent undesired electrocyclic ring-opening or degradation. This application note provides field-proven protocols and mechanistic rationales for the N-functionalization of azetidines, focusing on N-alkylation, N-arylation, and advanced strain-release methodologies.

Strategic Decision Matrix for N-Functionalization

Selecting the appropriate functionalization pathway depends on the target moiety and the stability of the specific azetidine derivative. The decision tree below outlines the logical flow for selecting the optimal synthetic strategy.

G Start Azetidine N-Functionalization Aliphatic Aliphatic Target Start->Aliphatic Aromatic Aromatic Target Start->Aromatic Acyl Acyl/Sulfonyl Target Start->Acyl Reductive Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Aliphatic->Reductive Preferred Alkylation Direct Alkylation (Alkyl Halide, K2CO3) Aliphatic->Alkylation Alternative Buchwald Buchwald-Hartwig (Aryl Halide, Pd, Base) Aromatic->Buchwald Aryl Halides ChanLam Chan-Lam Coupling (Aryl Boronic Acid, Cu) Aromatic->ChanLam Boronic Acids Strain Strain-Release (Azabicyclobutanes) Aromatic->Strain Bis-functionalization

Caption: Logical decision tree for selecting azetidine N-functionalization strategies.

N-Alkylation via Reductive Amination

Mechanistic Insight & Causality: While direct alkylation with alkyl halides is a common approach, it frequently suffers from over-alkylation (yielding quaternary ammonium salts) and requires harsh basic conditions that can trigger azetidine ring degradation. Reductive amination is the premier choice for N-alkylation [1]. By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction selectively reduces the transient iminium ion. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the starting aldehyde or ketone and ensuring a clean conversion.

Protocol 1: General Procedure for Reductive Amination

Self-Validating System: This protocol incorporates an acid catalyst to drive imine formation and utilizes TLC/LC-MS checkpoints to prevent premature quenching.

  • Imine Formation: To a round-bottom flask, add the substituted azetidine (1.0 eq) and the target aldehyde or ketone (1.2 eq).

  • Solvent & Catalyst: Dissolve the components in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Pre-stirring: Stir the mixture at room temperature for 30-60 minutes. Validation checkpoint: Take a small aliquot for LC-MS to confirm the disappearance of the starting azetidine mass and the appearance of the iminium intermediate.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes to control the exothermic release.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (typically using a gradient of DCM/MeOH) to yield the pure N-alkylated azetidine.

N-Arylation via Buchwald-Hartwig Cross-Coupling

Mechanistic Insight & Causality: The synthesis of N-aryl azetidines is critically enabled by palladium-catalyzed Buchwald-Hartwig amination [2, 4, 5]. The secondary amine of azetidine is an excellent nucleophile, but the catalytic cycle is highly prone to β-hydride elimination, which yields an imine and a hydrodehalogenated arene. To counteract this, bidentate phosphine ligands with large bite angles (e.g., Xantphos) are employed. These ligands enforce a cis-geometry of the intermediate palladium complex, accelerating the desired reductive elimination step and suppressing side reactions. Furthermore, sodium tert-butoxide (NaOtBu) is utilized as a strong base to efficiently deprotonate the amine binding to the Pd complex.

Workflow Step1 1. Reagent Assembly Azetidine + Aryl Halide + Pd(OAc)2 + Xantphos + NaOtBu Step2 2. Inert Atmosphere Setup Schlenk Tube / N2 Purge Step1->Step2 Step3 3. Solvent Addition Anhydrous Toluene Step2->Step3 Step4 4. Heating & Stirring 80-100 °C for 12-24 h Step3->Step4 Step5 5. Reaction Monitoring TLC / LC-MS Step4->Step5 Step6 6. Workup & Purification Celite Filtration & Column Chroma Step5->Step6

Caption: Step-by-step experimental workflow for Buchwald-Hartwig N-arylation of azetidines.

Protocol 2: Palladium-Catalyzed N-Arylation

Self-Validating System: Oxygen and moisture are the primary failure points for Pd(0) catalysis. This protocol mandates rigorous degassing to ensure catalyst turnover.

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge with dry nitrogen or argon for 15 minutes.

  • Reagent Loading: Add the aryl bromide (1.0 mmol), the azetidine derivative (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Catalyst System: Add Pd(OAc)₂ (3 mol%) and Xantphos (4 mol%).

  • Solvent & Degassing: Add anhydrous, degassed toluene (5 mL). Seal the tube and perform three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Reaction: Heat the mixture in an oil bath at 80-100 °C for 12-24 hours. Validation checkpoint: Monitor via LC-MS. The reaction is complete when the aryl halide is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to afford the N-arylated product.

Advanced Bis-Functionalization via Strain-Release

Mechanistic Insight & Causality: Recent advances have leveraged the extreme ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) to achieve rapid 1,3-bis-functionalization of the azetidine core [3]. The addition of nucleophilic organometallic species to in situ generated ABBs enables the selective formation of 3-substituted azetidine intermediates through a strain-release mechanism. The relief of ring strain acts as the thermodynamic driving force. This provides a highly reactive secondary amine that can be immediately trapped in a single-pot strategy using SNAr or Buchwald-Hartwig couplings, bypassing the need to isolate the volatile and unstable intermediate.

Quantitative Data & Methodology Comparison

The following table summarizes the quantitative parameters and operational trade-offs for the primary azetidine N-functionalization strategies described.

Functionalization StrategyTypical YieldsCatalyst / Key ReagentsReaction TempPrimary AdvantageCommon Limitations
Reductive Amination (N-Alkylation) 70–95%NaBH(OAc)₃, AcOH (cat.)0 °C to RTMild conditions, completely avoids over-alkylation.Requires a stable, compatible aldehyde or ketone.
Direct N-Alkylation 50–85%K₂CO₃ or Et₃N, Alkyl HalideRT to 60 °CSimple, inexpensive reagents.High risk of over-alkylation and quaternary salt formation.
Buchwald-Hartwig (N-Arylation) 60–90%Pd(OAc)₂, Xantphos, NaOtBu80–100 °CGrants access to sterically hindered N-aryl derivatives.Highly moisture/air sensitive; expensive Pd catalysts.
Chan-Lam Coupling (N-Arylation) 40–80%Cu(OAc)₂, Pyridine, O₂RTMild, room temperature arylation protocol.Slower reaction kinetics; strictly requires an oxygen atmosphere.
Strain-Release (from ABB) 50–85%Organometallic nucleophiles-78 °C to RTEnables rapid 1,3-bis-functionalization in a single pot.Requires pre-synthesis and handling of highly strained ABBs.

References

  • BenchChem: Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.1

  • BenchChem: Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine.2

  • ResearchGate / RSC Publishing: Strain-Release Arylations for the Bis-Functionalization of Azetidines.3

  • ResearchGate: Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.4

  • Wikipedia: Buchwald–Hartwig amination.5

Sources

Application

Topic: Scalable Preparation of N-Ethylazetidin-3-amine Intermediates

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The azetidine motif is a privileged structure in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The azetidine motif is a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while serving as a rigid conformational scaffold. N-ethylazetidin-3-amine, in particular, is a critical building block for a variety of pharmacologically active agents. However, its synthesis on a scalable level presents challenges due to the inherent ring strain of the four-membered heterocycle. This guide provides a robust, scalable, and well-characterized three-step synthetic pathway starting from the commercially available intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate. We detail the rationale behind the chosen synthetic strategy, which involves an efficient oxidation, a direct reductive amination, and a final deprotection, to yield the target compound as a stable dihydrochloride salt. Each step is accompanied by a detailed, field-tested protocol designed for reproducibility and scale-up.

Strategic Overview: A Three-Step Approach to N-Ethylazetidin-3-amine

The synthesis of small, functionalized heterocycles like N-ethylazetidin-3-amine requires a strategy that balances reactivity with stability. The high ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to undesired ring-opening reactions, necessitating careful selection of reaction conditions and the use of protecting groups.[1] Our chosen pathway employs the tert-butoxycarbonyl (Boc) group, a widely-used amine protecting group valued for its stability under a broad range of nucleophilic and basic conditions, and its clean, acid-labile removal.[2][3]

The overall synthetic strategy is outlined below:

  • Oxidation: Conversion of the commercially available secondary alcohol, 1-Boc-3-hydroxyazetidine (1) , to the key ketone intermediate, 1-Boc-azetidin-3-one (2) .

  • Reductive Amination: Direct one-pot reaction of the ketone intermediate (2) with ethylamine in the presence of a mild reducing agent to form the protected product, 1-Boc-N-ethylazetidin-3-amine (3) .

  • Deprotection: Removal of the Boc group under acidic conditions to yield the final product, N-ethylazetidin-3-amine dihydrochloride (4) , a stable and readily handled salt.

This linear approach is designed for scalability, avoiding costly chromatography where possible and utilizing robust, well-documented chemical transformations.

G cluster_0 Overall Synthetic Pathway Start 1-Boc-3-hydroxyazetidine (1) Intermediate1 1-Boc-azetidin-3-one (2) Start->Intermediate1 TEMPO, NaClO (Oxidation) Intermediate2 1-Boc-N-ethylazetidin-3-amine (3) Intermediate1->Intermediate2 EtNH2, NaBH(OAc)3 (Reductive Amination) End N-Ethylazetidin-3-amine·2HCl (4) Intermediate2->End HCl in Dioxane (Deprotection)

Caption: High-level overview of the three-step synthesis.

Protocol I: Synthesis of tert-Butyl 3-Oxoazetidine-1-carboxylate (2)

The conversion of a secondary alcohol to a ketone is a foundational transformation in organic synthesis. For this step, we employ a TEMPO-mediated oxidation. This method is highly efficient for oxidizing primary and secondary alcohols and is advantageous for scale-up due to its mild conditions (operating between -5°C and room temperature), which helps prevent degradation of the strained azetidine ring.[4] The use of sodium hypochlorite (NaClO) as the terminal oxidant in a biphasic system with potassium bromide as a co-catalyst makes this an economically viable and green alternative to heavy-metal-based oxidants.[4]

G cluster_1 Workflow: Oxidation Protocol A Charge Reactor with 1-Boc-3-hydroxyazetidine (1) in Dichloromethane (DCM) B Add Catalysts: TEMPO and KBr solution A->B C Cool to -5 to 0°C B->C D Slowly Add Oxidant: NaClO + KHCO3 solution C->D E Monitor Reaction by TLC/LC-MS (Approx. 1-2 hours) D->E F Quench & Separate Layers E->F G Extract Aqueous Layer with DCM F->G H Combine Organics, Wash, Dry, Concentrate G->H I Obtain Crude Ketone (2) (Use directly or purify) H->I

Caption: Experimental workflow for TEMPO-mediated oxidation.

Detailed Experimental Protocol: Oxidation
ReagentMolar Eq.MW ( g/mol )QuantityComments
tert-butyl 3-hydroxyazetidine-1-carboxylate (1)1.0173.2150.0 gStarting Material
Dichloromethane (DCM)-84.931 LSolvent
TEMPO0.02156.250.90 gCatalyst
Potassium Bromide (KBr)0.2119.0013.8 gCo-catalyst, in 75 mL H₂O
Sodium Hypochlorite (NaClO)1.374.44425 mL (10-15% soln)Oxidant
Potassium Bicarbonate (KHCO₃)1.8100.12104 gBuffer, in 400 mL H₂O

Procedure:

  • Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1) (50.0 g, 288.7 mmol) and dichloromethane (1 L). Stir until all solids dissolve.

  • Catalyst Addition: Add the TEMPO (0.90 g, 5.77 mmol) and the aqueous solution of potassium bromide (13.8 g in 75 mL H₂O) to the reaction mixture.

  • Cooling: Cool the flask in an ice/salt bath to an internal temperature of -5 to 0°C.

  • Oxidant Addition: In a separate beaker, prepare the oxidant solution by dissolving potassium bicarbonate (104 g) in water (400 mL) and adding the sodium hypochlorite solution (425 mL). Transfer this solution to the addition funnel.

  • Reaction: Add the oxidant solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5°C. After the addition is complete, allow the mixture to stir vigorously for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane (2 x 200 mL).

  • Washing & Drying: Combine all organic layers and wash sequentially with 1 M HCl (200 mL), saturated aqueous NaHCO₃ (200 mL), and brine (200 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a waxy solid or oil.

  • Analysis: The crude tert-butyl 3-oxoazetidine-1-carboxylate (2) is typically of sufficient purity (>95%) to be used directly in the next step. Expected yield: 45-48 g (91-97%).

Protocol II: Reductive Amination to form tert-Butyl 3-(ethylamino)azetidine-1-carboxylate (3)

Reductive amination is one of the most powerful methods for forming C-N bonds and is ideally suited for this synthesis.[5] The reaction proceeds via the in-situ formation of an iminium ion intermediate from the ketone (2) and ethylamine, which is then immediately reduced to the desired secondary amine (3) . We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is exceptionally mild and selective for iminium ions over ketones, which prevents side reactions like the reduction of the starting ketone.[5] This selectivity allows for a convenient one-pot procedure where all reagents can be combined at the start of the reaction.

Detailed Experimental Protocol: Reductive Amination
ReagentMolar Eq.MW ( g/mol )QuantityComments
tert-butyl 3-oxoazetidine-1-carboxylate (2)1.0171.2045.0 gStarting Material
Dichloroethane (DCE)-98.96900 mLSolvent
Ethylamine (2.0 M in THF)1.545.08198 mLAmine Source
Acetic Acid1.260.0518.9 mLCatalyst for iminium formation
Sodium Triacetoxyborohydride1.5211.9483.5 gReducing Agent

Procedure:

  • Setup: To a 2 L round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-oxoazetidine-1-carboxylate (2) (45.0 g, 262.8 mmol) and dichloroethane (900 mL). Stir to dissolve.

  • Amine Addition: Add the ethylamine solution (198 mL of 2.0 M solution in THF, 394.2 mmol) followed by glacial acetic acid (18.9 mL, 315.4 mmol). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (83.5 g, 394.2 mmol) portion-wise over 20-30 minutes. The addition can be mildly exothermic. Maintain the temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the ketone starting material by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (500 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product (3) can be purified by vacuum distillation or column chromatography if necessary, but is often carried forward directly. Expected yield: 48-51 g (91-96%).

Protocol III: Deprotection to Yield N-Ethylazetidin-3-amine Dihydrochloride (4)

The final step is the removal of the Boc protecting group. This is most effectively and scalably achieved under strong acidic conditions.[6][7] Using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol is ideal. This method not only cleaves the Boc group efficiently but also allows for the direct isolation of the product as its dihydrochloride salt. Amine salts are typically crystalline, non-volatile solids that are much easier to handle, purify, and store compared to their free-base counterparts, which are often volatile and hygroscopic liquids.

G cluster_1 Workflow: Deprotection & Isolation A Dissolve Boc-protected amine (3) in Methanol/Dioxane B Cool to 0°C A->B C Slowly Add 4M HCl in Dioxane B->C D Stir at RT until reaction is complete (Monitor by TLC/LC-MS) C->D E Product Precipitates as Salt D->E F Filter the Solid E->F G Wash Solid with Cold Solvent (e.g., MTBE or Diethyl Ether) F->G H Dry Under Vacuum G->H I Obtain Pure Dihydrochloride Salt (4) H->I

Caption: Workflow for Boc deprotection and salt formation.

Detailed Experimental Protocol: Deprotection
ReagentMolar Eq.MW ( g/mol )QuantityComments
tert-butyl 3-(ethylamino)azetidine-1-carboxylate (3)1.0200.2848.0 gStarting Material
1,4-Dioxane-88.11200 mLSolvent
4.0 M HCl in 1,4-Dioxane4.036.46240 mLDeprotecting Agent
Methyl tert-butyl ether (MTBE)-88.15500 mLFor washing

Procedure:

  • Setup: In a 1 L round-bottom flask, dissolve the crude tert-butyl 3-(ethylamino)azetidine-1-carboxylate (3) (48.0 g, 239.6 mmol) in 1,4-dioxane (200 mL).

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Acid Addition: Slowly add the 4.0 M solution of HCl in 1,4-dioxane (240 mL, 960 mmol) via an addition funnel. Gas evolution (isobutylene) will be observed. Maintain the temperature below 15°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A white precipitate will form. Monitor the reaction by LC-MS to confirm the complete consumption of the starting material.

  • Isolation: Once the reaction is complete, add MTBE (300 mL) to the slurry to ensure complete precipitation. Stir for an additional 30 minutes.

  • Filtration: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with MTBE (2 x 100 mL) to remove any organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight to yield N-ethylazetidin-3-amine dihydrochloride (4) as a white crystalline solid. Expected yield: 38-40 g (91-96%).

References

  • Li, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15729. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available at: [Link]

  • Ye, L., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(15), 4229-4232. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-260. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. Retrieved from [Link]

  • Mothilal, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23235-23241. Available at: [Link]

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Available at: [Link]

  • Pomeisl, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1106. Available at: [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Chemistry & Chemical Technology, 11(2), 140-144. Available at: [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Available at: [Link]

  • Vescio, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. Available at: [Link]

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249219. Available at: [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097–12101. Available at: [Link]

  • Wang, D., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5150-5159. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Diness, F., et al. (2016). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Preprint. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Streamlined One-Pot Synthesis of N-Ethyl Substituted Azetidines

Foreword: The Strategic Value of N-Ethyl Azetidines and One-Pot Syntheses The azetidine scaffold has become a privileged motif in modern medicinal chemistry.[1] Its unique three-dimensional structure, a consequence of si...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of N-Ethyl Azetidines and One-Pot Syntheses

The azetidine scaffold has become a privileged motif in modern medicinal chemistry.[1] Its unique three-dimensional structure, a consequence of significant ring strain, offers a powerful tool for medicinal chemists to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Incorporating this sp³-rich, conformationally rigid four-membered ring can improve metabolic stability, aqueous solubility, and receptor binding affinity. The N-ethyl substitution, in particular, often serves as a key pharmacophoric element or a modulator of a compound's lipophilicity and basicity, fine-tuning its biological activity and ADME profile.

Traditional multi-step syntheses of these valuable building blocks are often plagued by laborious purification of intermediates, leading to reduced overall yields and increased consumption of time and resources. One-pot methodologies circumvent these challenges by telescoping multiple reaction steps into a single, uninterrupted sequence. This approach not only enhances operational efficiency but also aligns with the principles of green chemistry by minimizing solvent waste and energy usage.

This guide provides detailed, field-proven protocols for the one-pot synthesis of N-ethyl substituted azetidines, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling users to adapt and troubleshoot these methods effectively.

Methodology 1: Direct Reductive Amination of an Azetidinone Core

This approach is arguably the most direct route to an N-ethyl substituted azetidine when a suitable azetidinone precursor is available. The one-pot process combines the formation of an enamine or iminium ion intermediate with its immediate in-situ reduction.

Scientific Rationale

The core of this transformation is the reaction between the ketone of N-Boc-azetidin-3-one and ethylamine to form an iminium intermediate. This electrophilic species is then reduced in the same pot by a hydride source. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this purpose as it is a mild and selective reducing agent that is compatible with the slightly acidic conditions that favor iminium ion formation.[3] It is less reactive towards the starting ketone than stronger reducing agents like sodium borohydride, thereby minimizing the undesired formation of the corresponding alcohol. The N-Boc protecting group is used to ensure the stability of the azetidine ring and can be readily removed post-synthesis if the free amine is desired.

Workflow Diagram: One-Pot Reductive Amination

G cluster_0 Single Reaction Vessel A N-Boc-Azetidin-3-one C Iminium Ion Intermediate A->C Forms B Ethylamine B->C E N-Boc-N-ethyl-azetidin-3-amine C->E Reduced by D NaBH(OAc)₃ (Reducing Agent) D->E

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol

Materials and Reagents:

  • N-Boc-azetidin-3-one

  • Ethylamine (as a solution in THF, e.g., 2.0 M)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere of nitrogen, add N-Boc-azetidin-3-one (1.0 eq).

  • Solvent Addition: Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Amine Addition: Add the solution of ethylamine in THF (1.2 eq) to the stirred solution at room temperature.

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the iminium ion. Allow the mixture to stir for 20-30 minutes. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and promoting the condensation with the amine.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Methodology 2: One-Pot Cyclization via In-Situ Activation of a 1,3-Diol

This powerful strategy constructs the N-ethyl azetidine ring from an acyclic precursor in a single pot. The method involves the conversion of a 1,3-propanediol derivative into a bis-electrophile, which is then immediately trapped by ethylamine to undergo a double N-alkylation, forming the heterocyclic ring.

Scientific Rationale

The key to this one-pot process is the in-situ generation of a highly reactive bis-electrophile from a stable diol precursor.[4] Using trifluoromethanesulfonic anhydride (Tf₂O) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine or 2,6-lutidine converts the hydroxyl groups into excellent leaving groups (triflates or mesylates).[5][6] These activated intermediates are not isolated but are directly subjected to reaction with a primary amine—in this case, ethylamine. The amine acts as a nucleophile, displacing one leaving group, and the resulting secondary amine then undergoes a rapid intramolecular cyclization to displace the second leaving group, forming the thermodynamically stable four-membered ring.[5] This tandem approach avoids the isolation of potentially unstable dihalide or disulfonate intermediates.

Mechanism Diagram: Tandem Activation and Cyclization

G cluster_main One-Pot Process cluster_activation Step 1: In-Situ Activation cluster_cyclization Step 2: Cyclization A 1,3-Propanediol C Reactive Bis-Triflate (Not Isolated) A->C Activation B Tf₂O / Base D Ethylamine (H₂N-Et) E Sₙ2 Attack & Intramolecular Cyclization C->E D->E F N-Ethyl Azetidine E->F

Caption: One-pot tandem activation and cyclization sequence.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Substituted-1,3-propanediol (e.g., 2-phenyl-1,3-propanediol)

  • Trifluoromethanesulfonic anhydride (Tf₂O) or Methanesulfonyl chloride (MsCl)

  • Ethylamine (as a solution or neat)

  • 2,6-Lutidine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon atmosphere setup

Procedure:

  • Initial Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the 2-substituted-1,3-propanediol (1.0 eq) and 2,6-lutidine (2.5 eq) in anhydrous DCM.

  • Activation: Cool the solution to -20 °C to 0 °C using an appropriate cooling bath. Add trifluoromethanesulfonic anhydride (2.2 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature. The use of a hindered base like 2,6-lutidine is crucial to scavenge the acid byproduct without competing as a nucleophile.

  • Intermediate Formation: Stir the mixture at this temperature for 1-2 hours to allow for the complete formation of the bis-triflate intermediate.

  • Nucleophilic Addition & Cyclization: To this cold mixture, add ethylamine (1.5 eq) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N-ethyl azetidine.

Comparative Summary of One-Pot Methods

FeatureMethod 1: Reductive Amination Method 2: Tandem Cyclization
Starting Materials N-Boc-Azetidin-3-one, Ethylamine2-Substituted-1,3-propanediol, Ethylamine
Key Reagents NaBH(OAc)₃, Acetic AcidTf₂O or MsCl, 2,6-Lutidine or Et₃N
Reaction Principle C=O to C-N bond conversion via reductionC-O to C-N bond conversion via Sₙ2
Typical Yields 60-85%50-75%
Scope & Advantages Highly reliable and direct. Tolerates various functional groups. Good for functionalizing an existing azetidine core.Builds the azetidine ring from simple acyclic precursors. Allows for substitution at the C3 position of the final product.
Limitations Requires access to the azetidinone starting material, which may involve a separate synthesis.Sensitive to steric hindrance on the diol. The activating agents (Tf₂O, MsCl) are moisture-sensitive.
Primary Reference [3][7][4][5]

Conclusion

The one-pot synthetic strategies detailed in this guide offer efficient, reliable, and scalable routes to N-ethyl substituted azetidines. The choice between reductive amination of a pre-formed core and the de novo construction via tandem cyclization will depend on the availability of starting materials and the desired substitution pattern on the final molecule. By understanding the causality behind the experimental choices—from the selection of a mild reducing agent to the in-situ activation of leaving groups—researchers can confidently apply and adapt these protocols to accelerate their discovery and development programs.

References

  • Title: A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH Source: National Institutes of Health URL
  • Title: Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles - ResearchGate Source: ResearchGate URL
  • Title: A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - Arkivoc Source: Arkivoc URL
  • Title: Azetidine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham Source: University of Birmingham URL
  • Source: HETEROCYCLES, Vol. 84, No.
  • Title: 4-[1-(N-formylamino) ethyl] azetidin-2-one synthesis. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents Source: Google Patents URL
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: PubMed URL: [Link]

  • Title: A One-Pot Preparation of 1,3-Disubstituted Azetidines - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing storage conditions to prevent azetidine degradation

Azetidine Stability and Storage: A Technical Support Guide Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidine Stability and Storage: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth guidance on optimizing storage conditions to prevent the degradation of azetidine-containing compounds. Due to their inherent ring strain, azetidines can be susceptible to various degradation pathways, and understanding these is critical for ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to azetidine degradation?

A1: The degradation of azetidines is primarily driven by their inherent ring strain, which is approximately 25.4 kcal/mol.[1] This strain makes the four-membered ring susceptible to opening under certain conditions. The key factors that can trigger degradation include:

  • Acidic Conditions (Low pH): Protic acids can protonate the azetidine nitrogen, which activates the ring and makes it more vulnerable to nucleophilic attack and cleavage.[1][2][3] The rate of decomposition for some N-substituted azetidines has been shown to be significantly faster at low pH.[2][3]

  • Presence of Lewis Acids: Lewis acids are common culprits in promoting ring-opening. They coordinate to the nitrogen atom, increasing the ring strain and facilitating nucleophilic attack.[1][4]

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for ring-opening, leading to decomposition.[1]

  • Strong Nucleophiles: Strong nucleophiles can directly attack the carbon atoms of the azetidine ring, causing it to open.[1]

  • Substituents: The nature of the substituents on both the nitrogen and carbon atoms of the azetidine ring plays a crucial role in its stability.[2] For some aryl-azetidines, an intramolecular ring-opening decomposition can occur via nucleophilic attack of a pendant amide group.[2][3]

Q2: What are the optimal temperature and atmospheric conditions for storing azetidine compounds?

A2: For optimal stability, azetidine compounds, especially in their solid form, should be stored in a cool, dry, and dark place. Specific recommendations are as follows:

  • Temperature: Store in a well-ventilated place and keep cool.[5] For long-term storage, refrigeration (2-8 °C) is recommended. For certain sensitive compounds, such as the chemotherapeutic agent azacitidine, storage at 4°C has been shown to maintain over 98% of the initial concentration for 48 hours.[6][7] For many research-grade azetidines, storage in a freezer (at or below -20°C) is a common practice to minimize degradation over extended periods.[8]

  • Atmosphere: While not always explicitly stated for all azetidines, for compounds sensitive to oxidation or moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is a good practice. The container should be tightly closed to prevent exposure to air and moisture.[5][9]

  • Light: Protect from sunlight.[5] Amber glass vials or other light-blocking containers should be used to prevent potential photodegradation.

Q3: How should I handle azetidine solutions to prevent degradation?

A3: Azetidine solutions are generally less stable than the solid compounds, particularly in aqueous or protic solvents. To minimize degradation in solution:

  • Solvent Choice: Use aprotic solvents when possible. If an aqueous solution is necessary, use buffers to maintain a neutral or slightly basic pH.

  • pH Control: Avoid acidic conditions. The stability of N-substituted azetidines can be significantly influenced by pH.[2] Maintaining neutral or slightly basic conditions during workup and purification is crucial.[10]

  • Temperature: Prepare solutions fresh and use them as quickly as possible. If short-term storage is necessary, keep the solution refrigerated (2-8 °C). For the unstable drug azacitidine in an aqueous suspension, its stability is temperature-dependent and significantly extended at refrigerated temperatures.[7]

  • Degassed Solvents: For particularly sensitive compounds, using degassed solvents can help to minimize oxidative degradation.

Q4: I am observing unexpected side products in my reaction involving an azetidine. How can I troubleshoot this?

A4: The appearance of unexpected side products when using azetidines often points to ring-opening. Consider the following troubleshooting steps:

  • Re-evaluate Reaction Conditions:

    • Temperature: If the reaction is performed at an elevated temperature, consider running it at a lower temperature (e.g., room temperature or 0 °C) for a longer duration.[1]

    • pH: If your reaction conditions are acidic, try to use a non-acidic catalyst or add a non-nucleophilic base to neutralize any acid.

    • Lewis Acidity: If you are using reagents that could act as Lewis acids (e.g., some acyl chlorides), perform the reaction at a very low temperature (e.g., -78 °C) to minimize the rate of the ring-opening side reaction.[1]

  • Protecting Groups: The nitrogen atom of the azetidine can be protected with an electron-withdrawing group (e.g., tosyl or Boc) to enhance stability.[10]

  • Purification Method: Standard silica gel is acidic and can cause the degradation of sensitive azetidines during column chromatography.[10] Consider using deactivated silica gel (treated with triethylamine) or an alternative stationary phase like basic alumina.[10]

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Low or no yield of desired product Azetidine ring-opening due to harsh reaction conditions.Lower the reaction temperature. Avoid strongly acidic or basic conditions. Use a less Lewis-acidic reagent if possible.[1][4]
Appearance of a more polar byproduct by TLC/LC-MS Hydrolysis of the azetidine ring, especially if water is present.Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere.
Degradation of azetidine starting material upon storage Improper storage conditions (exposure to light, heat, moisture, or air).Store the compound in a tightly sealed, amber vial at or below -20°C. Consider storing under an inert atmosphere (nitrogen or argon).[5]
Product decomposition during workup or purification Exposure to acidic conditions (e.g., acidic quench or silica gel).Use a neutral or slightly basic aqueous solution for workup. For chromatography, use deactivated silica or basic alumina.[10]
Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for understanding the intrinsic stability of an azetidine compound.[11][12]

  • Acid and Base Hydrolysis:

    • Prepare solutions of the azetidine compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis by a stability-indicating HPLC method.[12]

  • Oxidative Degradation:

    • Prepare a solution of the azetidine compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Keep the solution at room temperature and withdraw aliquots at specified time points for analysis.[12]

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Withdraw samples at various time points, dissolve them in a suitable solvent, and analyze.[12]

  • Photostability Testing:

    • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light).

    • Keep a control sample in the dark.

    • Analyze the exposed and control samples at appropriate time intervals.[12]

Analytical Method for Degradation Monitoring

A stability-indicating HPLC method is the most common and effective technique for separating the parent azetidine compound from its degradation products.[12]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[13]

  • Column: A C18 reverse-phase column is often suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: DAD for UV absorbance or MS for mass identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used with GC-MS after derivatization.[13]

Visualizing Degradation Pathways

The primary degradation pathway for many azetidines is acid-catalyzed ring-opening.

Azetidine Azetidine Protonated_Azetidine Protonated Azetidinium Ion Azetidine->Protonated_Azetidine + H+ (Acidic Conditions) Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product Nucleophile Nucleophile (Nu-) Nucleophile->Protonated_Azetidine Nucleophilic Attack

Caption: Acid-catalyzed ring-opening of azetidine.

A troubleshooting workflow for addressing azetidine instability can be visualized as follows:

Start Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Reaction Analyze Reaction Parameters (pH, Temp, Reagents) Start->Check_Reaction Check_Purification Evaluate Purification Method (Stationary Phase, Solvents) Start->Check_Purification Optimize_Storage Implement Optimal Storage: - Cool (-20°C) - Dark (Amber Vial) - Inert Atmosphere Check_Storage->Optimize_Storage Modify_Reaction Modify Reaction: - Lower Temperature - Neutral pH - Use Protecting Group Check_Reaction->Modify_Reaction Change_Purification Adjust Purification: - Deactivated Silica - Basic Alumina - Neutral Eluent Check_Purification->Change_Purification Resolved Problem Resolved Optimize_Storage->Resolved Modify_Reaction->Resolved Change_Purification->Resolved

Caption: Troubleshooting workflow for azetidine degradation.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • D-Azetidine-2-carboxylic acid Safety Data Sheet. UHP-online. [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. National Center for Biotechnology Information. [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations. ResearchGate. [Link]

  • Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations. National Center for Biotechnology Information. [Link]

  • EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUCTS. East African Community. [Link]

Sources

Optimization

Solving solubility issues with N-ethylazetidin-3-amine salts

Welcome to the Technical Support Center for advanced molecular scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-ethylazetidin-3-am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced molecular scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-ethylazetidin-3-amine and its salt forms.

N-ethylazetidin-3-amine is highly valued in drug discovery as a conformationally restricted, polar bioisostere for piperazine, often used to improve the pharmacokinetic profiles of biologically active compounds[1]. However, its unique architecture—a highly strained four-membered ring containing a secondary amine, coupled with an exocyclic ethylamine—creates significant solubility, extraction, and handling bottlenecks.

This guide breaks down the causality behind these issues and provides self-validating protocols to keep your synthetic pipelines moving.

The Mechanistic Root of Azetidine Solubility Issues

To troubleshoot N-ethylazetidin-3-amine, we must first understand the thermodynamic forces at play:

  • The Lattice Energy Penalty: The dihydrochloride (HCl) salt of this diamine possesses an exceptionally high crystal lattice energy. The dense concentration of ionic charge over a very small molecular surface area means that low-dielectric organic solvents (like dichloromethane or tetrahydrofuran) cannot overcome the enthalpic penalty required to solvate the ions.

  • The Hydrophilic Trap: Conversely, the free base is exceedingly hydrophilic. Its strong hydrogen-bond donating and accepting capabilities result in a highly negative partition coefficient (LogP). Even when fully deprotonated, it actively resists partitioning into organic layers during aqueous workups.

Troubleshooting FAQs

Q: My N-ethylazetidin-3-amine dihydrochloride is completely insoluble in my DCM-based amidation reaction. Should I add more solvent or heat it? A: Neither. Adding more low-dielectric solvent or heat will not adequately overcome the lattice energy of the dihydrochloride salt. Instead, you must perform an in situ free-basing. Switch your solvent to a highly polar aprotic medium (DMF, NMP, or DMSO) and add a lipophilic tertiary amine like N,N-diisopropylethylamine (DIPEA). The DIPEA will deprotonate the azetidine, precipitating DIPEA·HCl and releasing the soluble azetidine free base directly into the reaction matrix.

Q: I am losing all my product in the aqueous layer during workup. Standard DCM extraction isn't working. How do I recover it? A: Because the free base is highly water-soluble, you must alter the thermodynamic partition coefficient of the biphasic system. Saturate the aqueous layer with solid potassium carbonate (K₂CO₃). This "salting-out" effect dramatically increases the ionic strength of the aqueous phase, stripping water molecules away from the neutral organic amine. Subsequently, extract with a hydrogen-bonding solvent mixture, such as 10–20% isopropanol in chloroform (IPA/CHCl₃), which actively disrupts water-amine interactions.

Q: After deprotecting my Boc-azetidine intermediate with TFA, the resulting trifluoroacetate salt is a sticky, unweighable syrup. How do I fix this? A: Azetidine TFA and HCl salts are highly hygroscopic and tend to deliquesce (dissolve in absorbed atmospheric moisture) upon exposure to ambient humidity. To resolve this immediately, dissolve the syrup in LC-MS grade water and lyophilize (freeze-dry) it over 48 hours to obtain a fluffy powder. For long-term handling, consider performing a salt metathesis to a less hygroscopic counterion, such as a tosylate (TsOH) salt, which disrupts water coordination and yields a free-flowing solid.

Validated Experimental Protocols

Protocol A: In Situ Free-Basing for Amidation in DMF

Use this protocol when coupling the azetidine salt to a carboxylic acid.

  • Suspension: Suspend N-ethylazetidin-3-amine dihydrochloride (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Neutralization: Add DIPEA (3.0 eq) dropwise.

    • Causality: 2.0 eq neutralizes the dihydrochloride salt, releasing the free base. The extra 1.0 eq acts as a general base for the subsequent coupling.

    • Self-Validation Check: The initially chunky, cloudy suspension of the insoluble dihydrochloride salt will change appearance. As the free base is released and dissolves, a new, much finer precipitate of DIPEA·HCl will form. A 1 µL aliquot spotted on wet pH paper must read >9.

  • Homogenization: Sonicate the mixture for 5 minutes to break down aggregates of the precipitating DIPEA·HCl salt, ensuring complete release of the azetidine free base.

  • Coupling: Add the carboxylic acid (1.0 eq) and your coupling reagent (e.g., HATU, 1.1 eq). Stir at room temperature for 2–4 hours until complete by LC-MS.

Protocol B: Aqueous Workup and Free Base Extraction

Use this protocol to isolate the intact azetidine free base from an aqueous reaction mixture.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃.

  • Salting-Out: Add solid K₂CO₃ to the aqueous layer under vigorous stirring.

    • Causality: K₂CO₃ is highly soluble in water and strongly hydrates, effectively "salting out" the less polar organic molecules.

    • Self-Validation Check: Continue adding solid K₂CO₃ until it no longer dissolves and a thin layer of solid remains at the bottom of the flask. The aqueous layer will become noticeably more viscous.

  • Extraction: Extract the aqueous layer three times with an equal volume of 15% Isopropanol in Chloroform.

    • Self-Validation Check: Phase separation upon adding the IPA/CHCl₃ mixture should be sharp and immediate. If emulsions form, filter the biphasic mixture through a pad of Celite.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Physicochemical Data & Salt Comparison

Selecting the correct salt form prior to your experiment will preemptively solve most solubility issues. Use the table below to determine the optimal form of N-ethylazetidin-3-amine for your specific workflow.

Chemical FormAqueous SolubilityOrganic Solubility (DCM/THF)Organic Solubility (DMF/DMSO)HygroscopicityRecommended Use Case
Dihydrochloride Very High (>100 mg/mL)Very Low (<1 mg/mL)Moderate (Requires base)High (Deliquescent)Long-term storage; aqueous assays
Trifluoroacetate Very HighLowHighVery High (Sticky syrup)HPLC purification intermediate
Tosylate (TsOH) ModerateModerateHighLow (Free-flowing powder)Benchtop handling; anhydrous rxns
Free Base HighHighHighN/A (Volatile/Oil)Immediate in situ synthesis

Solubility Troubleshooting Workflow

AzetidineTroubleshooting Start N-ethylazetidin-3-amine Solubility Issue Issue1 Insoluble in Organics (Reaction Phase) Start->Issue1 Issue2 Too Soluble in Water (Workup Phase) Start->Issue2 Issue3 Hygroscopic/Sticky Solid (Handling Phase) Start->Issue3 Sol1A In Situ Free-Basing (Add DIPEA/DBU) Issue1->Sol1A Sol1B Solvent Switch (Use DMF/NMP/DMSO) Issue1->Sol1B Sol2A Salting Out (Saturate with K2CO3) Issue2->Sol2A Sol2B Derivatization (Boc/Cbz Protection) Issue2->Sol2B Sol3A Lyophilization & Inert Storage Issue3->Sol3A Sol3B Salt Metathesis (Switch to Tosylate) Issue3->Sol3B Success Optimized Solubility & Reaction Yield Sol1A->Success Sol1B->Success Sol2A->Success Sol2B->Success Sol3A->Success Sol3B->Success

Figure 1: Decision matrix for troubleshooting N-ethylazetidin-3-amine solubility issues.

References

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling Volatile Free Base N-Ethylazetidin-3-amine

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting volatility, yield loss, and degradation of N-ethylazetidin-3-amine. Causality & Mechanistic Overview N-ethylazetidin-3-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting volatility, yield loss, and degradation of N-ethylazetidin-3-amine.

Causality & Mechanistic Overview

N-ethylazetidin-3-amine is a low-molecular-weight (100.16 g/mol ) aliphatic diamine frequently utilized as a structural building block or piperazine isostere in drug discovery[1]. In its free base form, the molecule exhibits a high vapor pressure. This is driven by its small molecular size and the lack of an extensive intermolecular hydrogen-bonding network compared to its salt forms.

This inherent volatility presents three distinct mechanistic challenges in the laboratory:

  • Evaporative Loss: The free base easily co-distills with common organic solvents (e.g., dichloromethane, methanol) under reduced pressure during rotary evaporation.

  • Atmospheric Reactivity: Like many volatile primary and secondary amines, it rapidly absorbs atmospheric carbon dioxide and moisture to form carbamate salts, leading to mass fluctuation and purity degradation upon air exposure[2].

  • Aqueous Partitioning: Its high polarity and basicity mean it remains highly water-soluble unless the aqueous phase is strictly maintained at a high pH during workup[3].

To establish a self-validating workflow, researchers must transition from handling the transient free base to isolating the stable dihydrochloride salt[4].

Frequently Asked Questions (FAQs)

Q1: Why does my product yield drop drastically after solvent removal on the rotary evaporator? A1: You are likely experiencing co-distillation. Because N-ethylazetidin-3-amine has a boiling point close to many common extraction solvents, applying a vacuum and heat (e.g., 40 °C water bath) causes the amine to vaporize alongside the solvent. Solution: Never evaporate the free base to dryness. Instead, concentrate the solution to a minimal volume at low temperatures (≤ 20 °C) without high vacuum, or immediately convert it to a salt before solvent removal.

Q2: I am trying to weigh the free base, but the mass on the balance keeps fluctuating. How can I dose it accurately? A2: The mass fluctuation is caused by simultaneous evaporation of the amine and absorption of atmospheric CO2/moisture[2]. Solution: Do not weigh the free base in an open vessel. Prepare a stock solution by transferring the amine via a gas-tight syringe into a pre-weighed, sealed volumetric flask containing your reaction solvent[5]. Weigh the flask before and after the addition to determine the exact mass by difference.

Q3: My NMR spectrum of the isolated free base shows unexpected extra peaks and a broad signal downfield. Is my product degrading? A3: Yes. The extra peaks are indicative of carbamate formation resulting from the reaction of the amine with CO2 in the air. This is a common artifact when volatile amines are stored improperly. Storing the compound at cold temperatures (0 °C to 4 °C) in sealed, argon-flushed containers minimizes this degradation[2].

Troubleshooting Guide: Workup & Isolation

Observation / IssueMechanistic CauseRecommended Action
No product in the organic layer after extraction. The aqueous phase pH is too low. The amine is protonated and remains water-soluble.Adjust the aqueous phase pH to >12 using NaOH. Saturate the aqueous layer with NaCl to drive the polar amine into the organic phase[3].
Emulsion formation during extraction. Small amines can act as surfactants, reducing interfacial tension between layers.Add a small amount of brine or filter the biphasic mixture through a pad of Celite. Avoid vigorous shaking; use gentle inversion[3].
Product lost during lyophilization. The free base sublimates or evaporates under the high vacuum of the freeze-dryer.Critical: Never lyophilize the free base. Add stoichiometric equivalents of aqueous HCl to form the dihydrochloride salt before freezing and lyophilizing.

Quantitative Data: Free Base vs. Dihydrochloride Salt

To ensure experimental reproducibility, it is highly recommended to store and handle this compound as a dihydrochloride salt.

PropertyFree BaseDihydrochloride Salt
CAS Number 318269-51-1[6]149088-17-5[4]
Molecular Weight 100.16 g/mol 173.08 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solid
Volatility Highly volatile; fumingNon-volatile
Air/Moisture Sensitivity High (forms carbamates)[2]Low (stable under ambient conditions)
Recommended Storage ≤ 0 °C, under inert gas (Argon)[5]Room temperature to 4 °C, sealed

Experimental Protocol: In-Situ Salt Formation Workflow

This protocol outlines a self-validating system to extract the free base and trap it as a stable dihydrochloride salt, completely bypassing the need to isolate the volatile liquid.

Materials Required:

  • Crude reaction mixture containing N-ethylazetidin-3-amine.

  • Dichloromethane (DCM) and Isopropanol (iPrOH).

  • 2M HCl in Diethyl Ether or 4M HCl in Dioxane.

  • Saturated aqueous Na2CO3 or NaOH.

Step-by-Step Methodology:

  • Aqueous Basification: Cool the crude reaction mixture to 0 °C. Slowly add saturated aqueous NaOH until the pH of the aqueous layer is strictly >12. Self-Validation: Test the aqueous layer with pH paper; a pH < 10 will result in significant yield loss due to incomplete deprotonation[3].

  • Solvent Extraction: Extract the aqueous layer with a mixture of DCM/iPrOH (4:1 v/v). The addition of iPrOH enhances the extraction efficiency of the highly polar azetidine ring. Repeat 3 times.

  • Drying (No Heat): Dry the combined organic layers over anhydrous Na2SO4. Filter the drying agent. Do not concentrate the filtrate on a rotary evaporator.

  • In-Situ Salt Formation: Transfer the dried organic filtrate to a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath to minimize exothermic volatilization[5].

  • Precipitation: Dropwise, add 2.2 molar equivalents of 2M HCl in diethyl ether. A white precipitate (N-ethylazetidin-3-amine dihydrochloride) will immediately begin to form. Stir for 30 minutes at 0 °C to ensure complete salt formation.

  • Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with cold diethyl ether. The resulting solid is the non-volatile dihydrochloride salt, which can now be safely dried under high vacuum without mass loss.

Process Visualization

AmineWorkflow N1 Crude Reaction Mixture (Contains Free Base) N2 Aqueous Workup (pH > 12, brine saturated) N1->N2 Basify & Saturate N3 Organic Extraction (e.g., DCM/iPrOH 4:1) N2->N3 Extract N4 Drying (Na2SO4) Avoid Rotovap to Dryness! N3->N4 Decant N5 In-situ Salt Formation Add HCl in Ether at 0°C N4->N5 Transfer to closed flask N6 Precipitation Dihydrochloride Salt Forms N5->N6 Stir 30 min N7 Filtration & Storage (Stable, Non-Volatile) N6->N7 Isolate

Workflow for the isolation and stabilization of volatile N-ethylazetidin-3-amine via salt formation.

References

  • [4] Title: N-ethylazetidin-3-amine dihydrochloride - CAS 149088-17-5 Source: MolAid URL: [Link]

  • [5] Title: Best Practices for Handling and Using Volatile Analytical Standards Source: Restek URL: [Link]

  • [1] Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-Ethylazetidin-3-amine vs. Pyrrolidine Analogs in Drug Design: A Comparative Guide

As drug discovery programs increasingly target complex biological spaces, the optimization of physicochemical and pharmacokinetic properties has become the primary bottleneck in lead optimization. Historically, five-memb...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological spaces, the optimization of physicochemical and pharmacokinetic properties has become the primary bottleneck in lead optimization. Historically, five-membered saturated nitrogen heterocycles like pyrrolidines have been a mainstay in medicinal chemistry due to their synthetic accessibility and structural versatility [4]. However, the modern demand for highly optimized ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles has driven a paradigm shift toward smaller, more strained ring systems.

This guide provides an objective, data-driven comparison between N-ethylazetidin-3-amine (a four-membered azetidine derivative) and its pyrrolidine analogs (e.g., 3-(ethylamino)pyrrolidine). By analyzing the causality behind their physicochemical differences, we provide actionable insights for researchers selecting heterocyclic scaffolds for drug design.

Structural and Physicochemical Causality

The choice between an azetidine and a pyrrolidine ring is not merely a reduction in molecular weight; it represents a fundamental alteration in the molecule's electronic and spatial characteristics.

The Basicity (pKa) Paradigm

Pyrrolidines are inherently highly basic, with unsubstituted pyrrolidine exhibiting a pKa of approximately 11.3 [4]. This high basicity often leads to excessive protonation at physiological pH (7.4), which can impede passive membrane permeability and increase the risk of trapping in acidic subcellular compartments (lysosomotropism).

Conversely, the contraction to a four-membered azetidine ring significantly alters the hybridization of the nitrogen atom. The increased ring strain forces the internal C-N-C bond angles to compress, which in turn increases the s-character of the nitrogen's lone pair [1]. Because electrons in s-orbitals are held closer to the nucleus, the lone pair is less available for protonation, effectively lowering the pKa of the azetidine nitrogen by 1 to 2 log units compared to pyrrolidines [2].

Conformational Rigidity and Target Binding

N-ethylazetidin-3-amine offers enhanced conformational rigidity compared to its pyrrolidine counterparts. In structure-activity relationship (SAR) studies, such as the optimization of quinolone antibacterial agents, the incorporation of N-ethylazetidin-3-amine as a diamine element improved potency by 4–10 fold. This was attributed to steric buttressing that distorted the molecule into an optimal, non-planar bioactive conformation, minimizing the entropic penalty upon target binding [3].

G A Pyrrolidine to Azetidine Ring Contraction B Increased s-character of N lone pair A->B Structural Shift D Altered Lipophilicity (Lower LogP) A->D Reduced Volume C Reduced Basicity (Lower pKa) B->C Electronic Effect E Reduced hERG Liability C->E Lower Ionization at pH 7.4 F Enhanced Membrane Permeability C->F Increased Neutral Fraction

Logical relationship between azetidine ring contraction and improved ADME-Tox profiles.

Comparative Data Analysis

To objectively evaluate the performance of these scaffolds, we must look at their quantitative physicochemical parameters. The table below summarizes the representative differences between N-ethylazetidin-3-amine and a topologically equivalent pyrrolidine analog.

ParameterN-Ethylazetidin-3-amine3-(Ethylamino)pyrrolidineMechanistic Causality / Impact
Ring Size 4-membered5-memberedDictates the degree of conformational flexibility and vector projection.
Basic pKa (Predicted) ~8.5 - 9.0~9.5 - 10.5Azetidine's ring strain increases N lone pair s-character, lowering basicity [1].
Lipophilicity (LogP) LowerHigherThe reduced carbon count in azetidine lowers lipophilicity, improving aqueous solubility.
Conformational Rigidity HighModerateAzetidine limits the entropic penalty upon target binding, often increasing affinity [3].
hERG Liability LowModerate to HighLower pKa of azetidine reduces the cationic fraction at pH 7.4, minimizing hERG channel trapping.
Metabolic Stability HighModerateFewer ring carbons reduce the number of potential sites for CYP450-mediated oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the theoretical advantages of N-ethylazetidin-3-amine must be empirically validated. Below are the self-validating, step-by-step methodologies used to determine the critical parameters of pKa and metabolic stability.

Protocol A: Potentiometric pKa Determination

Because basicity dictates both permeability and off-target toxicity, accurate pKa measurement is paramount. We utilize potentiometric titration with a co-solvent extrapolation method to account for the poor aqueous solubility of many late-stage drug candidates [1].

  • Solvent Preparation: Prepare a series of methanol/water co-solvent mixtures (e.g., 20%, 30%, 40%, 50% MeOH). Causality: Drug-like molecules often precipitate in pure water during titration. Co-solvents maintain solubility across all ionization states.

  • Analyte Preparation: Dissolve 1-2 mg of N-ethylazetidin-3-amine in the respective co-solvent mixtures to achieve a concentration of ~1 mM.

  • Titration Execution: Maintain the system at a strict 25.0 ± 0.1 °C using a water-jacketed vessel. Causality: pKa is highly temperature-dependent; strict thermal regulation prevents thermodynamic drift. Titrate with standardized 0.1 M NaOH under an inert argon atmosphere to prevent CO2 absorption, which would artificially lower the pH.

  • Data Processing (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa (psKa) measured in each co-solvent mixture against the dielectric constant of the medium. Extrapolate the linear regression to a 0% methanol concentration to determine the true aqueous pKa.

Protocol B: In Vitro Liver Microsomal Stability Assay

Metabolic stability is assessed to confirm that the reduced carbon footprint of the azetidine ring translates to a lower intrinsic clearance (CL_int) by Cytochrome P450 enzymes.

  • Pre-incubation: Combine human liver microsomes (HLMs, 0.5 mg/mL final protein concentration), the test compound (1 µM final), and phosphate buffer (100 mM, pH 7.4) in a 96-well plate. Incubate at 37°C for 5 minutes. Causality: Pre-incubation allows the system to reach thermal equilibrium and accounts for any non-specific binding of the compound to microsomal proteins before enzymatic turnover begins.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to start the reaction. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as a precise temporal trigger for metabolism.

  • Aliquot Sampling: At defined time points (t = 0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting the reaction. The IS corrects for matrix effects and injection volume variations during subsequent mass spectrometry.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time and calculate CL_int.

W S1 Step 1: Compound Pre-incubation (HLMs + Buffer at 37°C) S2 Step 2: Reaction Initiation (Add NADPH) S1->S2 S3 Step 3: Aliquot Sampling (t=0, 15, 30, 45, 60 min) S2->S3 S4 Step 4: Reaction Quenching (Add Cold Acetonitrile + IS) S3->S4 S5 Step 5: Centrifugation & LC-MS/MS Analysis S4->S5 S6 Data Processing: Calculate Intrinsic Clearance S5->S6

Workflow for in vitro microsomal stability assessment of heterocyclic amines.

Conclusion

The strategic replacement of pyrrolidine rings with azetidine derivatives like N-ethylazetidin-3-amine is a powerful tactic in modern drug design. By leveraging the inherent ring strain of the four-membered heterocycle, medicinal chemists can predictably lower basicity, reduce lipophilicity, and enforce conformational rigidity. These physicochemical shifts directly translate to superior pharmacological profiles, including enhanced membrane permeability, reduced hERG-mediated cardiotoxicity, and improved metabolic stability.

References

  • Benchchem.A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.
  • ResearchGate.Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ACS Publications.Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • NIH PMC.The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy.
Comparative

Comparative Guide: HPLC Method Development for N-Ethylazetidin-3-amine Purity Analysis

Executive Summary & The Analytical Challenge N-ethylazetidin-3-amine is a critical, highly polar aliphatic diamine building block frequently utilized in medicinal chemistry, notably in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

N-ethylazetidin-3-amine is a critical, highly polar aliphatic diamine building block frequently utilized in medicinal chemistry, notably in the synthesis of kinase inhibitors such as MEK inhibitors [1][1]. However, determining the chromatographic purity of this compound presents a formidable analytical challenge due to three intrinsic molecular properties:

  • Lack of a UV Chromophore: The molecule contains no conjugated π -systems. Standard UV detection at 254 nm is impossible, and low-wavelength UV (210 nm) suffers from severe baseline drift and solvent interference.

  • Extreme Polarity: With a highly negative LogP, the compound exhibits negligible hydrophobic retention, eluting in the void volume ( t0​ ) on standard C18 reversed-phase (RP) columns.

  • Silanol Interactions: The basic primary and secondary amines interact strongly with residual silanols on silica supports, leading to severe peak tailing and poor resolution.

This guide objectively compares three distinct chromatographic strategies to overcome these challenges: HILIC-CAD , Pre-Column Derivatization RP-UV , and Ion-Pairing RP-UV .

Decision Workflow & Method Selection

G Start N-ethylazetidin-3-amine Purity Analysis Cond1 Has UV Chromophore? Start->Cond1 NoChrom No (Aliphatic Diamine) Cond1->NoChrom True Path1 Direct Analysis (HILIC) NoChrom->Path1 Path2 Derivatization (RP-HPLC) NoChrom->Path2 Path3 Ion-Pairing (RP-HPLC) NoChrom->Path3 Det1 Charged Aerosol Detection (CAD) Path1->Det1 Det2 UV Detection (254 nm) Path2->Det2 Det3 Low UV Detection (210 nm) Path3->Det3 Res1 High Sensitivity, Excellent Peak Shape Det1->Res1 Res2 High Sensitivity, Complex Prep Det2->Res2 Res3 Poor Sensitivity, Column Issues Det3->Res3

Caption: Decision workflow for N-ethylazetidin-3-amine HPLC method selection.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three evaluated methodologies.

ParameterHILIC-CAD (Recommended)Pre-Column Derivatization (RP-UV)Ion-Pairing (RP-UV)
Retention Factor ( k′ ) 4.26.81.5
Tailing Factor ( Tf​ ) 1.11.051.8
LOD (S/N = 3) 5 ng2 ng450 ng
LOQ (S/N = 10) 15 ng6 ng1500 ng
Linearity ( R2 ) >0.995 (Quadratic fit)>0.999 (Linear fit)>0.990 (Linear fit)
Throughput High (Direct injection)Low (Incubation required)Medium (Long equilibration)
MS Compatibility ExcellentGoodPoor (Ion suppression)

Deep Dive 1: HILIC-CAD (The Gold Standard)

Causality & Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) overcomes the retention issue by utilizing a polar stationary phase and a highly organic mobile phase. The polar azetidine partitions into a water-enriched layer immobilized on the stationary phase surface [2][2].

Because the molecule lacks a chromophore, Charged Aerosol Detection (CAD) is employed. CAD nebulizes the eluent, evaporates the solvent, and transfers a charge to the residual non-volatile analyte particles via a corona discharge [3][3]. This yields a universal, mass-proportional response. Note: CAD response is inherently non-linear over wide concentration ranges, requiring power-law or quadratic regression for accurate impurity quantification [4][4].

Experimental Protocol
  • Column: ZIC-HILIC (Zwitterionic), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.2. (Self-validating mechanism: The acidic pH ensures both the primary and secondary amines are fully protonated, preventing peak tailing and ensuring consistent partitioning).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 90% B to 50% B over 15 minutes, hold for 5 minutes, return to 90% B.

  • Flow Rate: 1.0 mL/min.

  • CAD Settings: Evaporation temperature 35°C, data collection rate 10 Hz, filter 3.6s.

  • Sample Diluent: 80% Acetonitrile / 20% Water. (Crucial: Matching the sample diluent to the high-organic initial mobile phase prevents severe peak distortion).

Deep Dive 2: Pre-Column Derivatization RP-UV (The Legacy Alternative)

Causality & Mechanism

When CAD or MS is unavailable, the molecule must be chemically modified. Reacting the primary and secondary amines with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) covalently attaches a bulky, hydrophobic, and highly UV-active moiety. This drastically increases the LogP, allowing strong retention on a standard C18 column, and shifts the detection wavelength to 254 nm, completely eliminating low-wavelength solvent noise.

Experimental Protocol
  • Reagent Preparation: Prepare 10 mM Fmoc-Cl in anhydrous acetonitrile.

  • Derivatization Reaction: Mix 100 µL of the N-ethylazetidin-3-amine sample (dissolved in 0.1 M borate buffer, pH 8.5) with 100 µL of the Fmoc-Cl reagent.

  • Incubation: Vortex and incubate at room temperature for 20 minutes.

  • Quenching: Add 10 µL of 100 mM glycine. (Self-validating mechanism: Glycine acts as a scavenger to consume excess Fmoc-Cl, preventing massive reagent peaks from obscuring the chromatogram).

  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Water / Acetonitrile (both containing 0.1% TFA). Gradient from 30% B to 95% B in 20 minutes.

  • Detection: UV at 254 nm.

Deep Dive 3: Ion-Pairing RP-UV (The Flawed Fix)

Causality & Mechanism

Adding a volatile ion-pairing agent like Heptafluorobutyric acid (HFBA) masks the positive charges on the azetidine and ethylamine nitrogens. This forms a neutral, hydrophobic complex that retains on C18 columns. However, detection still relies on 210 nm UV, which is highly insensitive for this molecule. Furthermore, ion-pairing agents require extensive column equilibration and cause severe ion suppression if the method is ever transferred to LC-MS [5][5].

Experimental Protocol
  • Column: C18, 150 x 4.6 mm, 5 µm (Dedicated column required).

  • Mobile Phase A: Water with 5 mM HFBA.

  • Mobile Phase B: Acetonitrile with 5 mM HFBA.

  • Gradient: 5% B to 60% B in 15 minutes.

  • Detection: UV at 210 nm.

Conclusion

For the purity analysis of N-ethylazetidin-3-amine, HILIC-CAD is the definitive gold standard. It provides the optimal balance of direct-injection throughput, excellent peak shape, and high sensitivity without the labor-intensive sample preparation required by derivatization. While Fmoc-Cl derivatization remains a viable fallback for laboratories restricted to UV detection, Ion-Pairing RP-UV should be avoided due to its poor sensitivity and detrimental effects on column lifespans.

References

  • Title: Azetidines as MEK inhibitors for the treatment of proliferative diseases Source: Google Patents URL
  • Title: Hydrophilic Interaction Chromatography: A Guide for Practitioners Source: ResearchGate URL
  • Title: HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection Source: ResearchGate URL
  • Title: A four parameter optimization and troubleshooting of a RPLC – charged aerosol detection stability indicating method Source: ResearchGate URL
  • Title: Comparative Purity Analysis of 3-(Cyclohexanesulfonyl)

Sources

Validation

Comparative Reactivity Guide: Azetidin-3-amine vs. Piperidin-4-amine in Drug Discovery

Executive Summary & Strategic Context Selecting the optimal cyclic diamine scaffold is a critical decision in medicinal chemistry. Both azetidin-3-amine and piperidin-4-amine offer a primary amine for vector extension an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Selecting the optimal cyclic diamine scaffold is a critical decision in medicinal chemistry. Both azetidin-3-amine and piperidin-4-amine offer a primary amine for vector extension and a secondary ring amine for core attachment. However, their divergent ring sizes (4-membered vs. 6-membered) dictate profoundly different physicochemical properties, spatial trajectories, and reactivity profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we analyze the structural causality behind their reactivity differences, providing researchers with the mechanistic insights and self-validating experimental protocols necessary to optimize these scaffolds in drug development.

Physicochemical & Structural Profiling

The fundamental differences between azetidine and piperidine stem from their conformational energetics. Piperidine adopts a highly stable, unstrained chair conformation (ring strain ~0 kcal/mol) 1. In contrast, the azetidine ring is puckered to alleviate eclipsing interactions, resulting in a severe ring strain of approximately 25.2 kcal/mol 1. This strain compresses the C–N–C bond angle to ~93°, increasing the s-character of the nitrogen lone pair 2.

Counterintuitively, despite this strain, the basicity of the secondary amine in azetidine (pKa ~11.29) is remarkably similar to that of piperidine (pKa ~11.22) 3. Both are predominantly protonated at physiological pH. However, the primary amines exhibit differing nucleophilicities. Competition studies reveal that the primary amine of 3-aminoazetidine can be up to 100 times more reactive than its larger-ring counterparts, driven by the compact nature of the azetidine ring which minimizes steric hindrance around the exocyclic primary amine 4.

Quantitative Data Comparison
PropertyAzetidin-3-aminePiperidin-4-amineCausality / Structural Impact
Ring Size 4-membered6-memberedDictates the 3D vector projection of the primary amine.
Ring Strain ~25.2 kcal/mol~0 kcal/molHigh strain drives azetidine's vulnerability to ring-opening.
Secondary Amine pKa ~11.29~11.22Both are predominantly protonated at physiological pH.
Primary Amine pKa ~9.5 - 10.5~9.5 - 10.5Modulates the nucleophilicity of the exocyclic amine.
Conformation Puckered / RigidChair / FlexiblePiperidine's flexibility allows axial/equatorial switching for target binding.

Reactivity Dynamics & Metabolic Stability

Nucleophilicity and Chemoselectivity: Differentiating the primary and secondary amines is a common synthetic challenge. The primary amine in both scaffolds is less basic (pKa ~9.5-10.5) but sterically more accessible than the secondary ring amine. By carefully controlling the reaction pH (e.g., pH 8.5), the primary amine can be selectively functionalized while the secondary amine remains protonated and unreactive.

Ring-Opening Vulnerability: The ~25.2 kcal/mol strain in azetidine makes it highly susceptible to nucleophilic ring-opening via an SN2 mechanism at the carbon adjacent to the nitrogen 2. This degradation pathway is particularly pronounced at pH > 8.0 or in the presence of strong nucleophiles, yielding linear β-amino alcohol derivatives 5. Piperidine, lacking this strain, is completely inert to such ring-opening conditions, offering superior metabolic and chemical stability.

G Start Cyclic Diamine Scaffold (Azetidine vs Piperidine) Branch1 Primary Amine (-NH2) Functionalization Start->Branch1 Branch2 Secondary Amine (-NH-) Functionalization Start->Branch2 Reactivity1 High Nucleophilicity (Less Steric Hindrance) Branch1->Reactivity1 Reactivity2 Azetidine: High Reactivity Piperidine: Moderate Reactivity Branch2->Reactivity2 Stability Stability Profiling (pH > 8.0 or Nucleophiles) Reactivity2->Stability Degradation Azetidine: Ring-Opening (SN2) Piperidine: Stable Stability->Degradation

Caption: Workflow for Chemoselective Functionalization and Stability Profiling.

Pharmacological Selectivity: The flexibility of the piperidine ring allows it to adopt multiple conformations (axial vs. equatorial substituents), which can be exploited for kinase selectivity. For example, 4-aminopiperidine derivatives have demonstrated up to 30-fold selectivity for Protein Kinase B (PKB/Akt) over Protein Kinase A (PKA) due to distinct bound conformations that the rigid azetidine cannot emulate 6.

Pathway Scaffold 4-Aminopiperidine Derivatives Kinase1 PKB (Akt) Target Scaffold->Kinase1 Favorable Binding Kinase2 PKA Off-Target Scaffold->Kinase2 Steric Clash Outcome High Selectivity (30-fold preference) Kinase1->Outcome

Caption: Kinase Selectivity Pathway for 4-Aminopiperidine Derivatives.

Self-Validating Experimental Methodologies

Protocol 1: Chemoselective N-Derivatization & Nucleophilicity Assessment

Objective: To selectively functionalize the primary amine of the scaffold while validating the relative nucleophilicity between the 4-membered and 6-membered rings. Causality & Design: This protocol exploits the pKa differential between the primary (pKa ~10) and secondary (pKa ~11.2) amines. By buffering the system at pH 8.5, the secondary amine remains >99% protonated (inactive), while a significant fraction of the primary amine is free-based and nucleophilic.

  • Preparation: Dissolve 1.0 mmol of the diamine scaffold in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M aqueous borate buffer (pH 8.5). Rationale: The biphasic/buffered system locks the protonation state, preventing the secondary amine from acting as a competing nucleophile.

  • Electrophile Addition: Add 0.9 mmol of an electrophile (e.g., an activated ester) dropwise at 0 °C. Rationale: Sub-stoichiometric addition ensures competition and highlights the kinetic nucleophilicity of the primary amine.

  • Validation (Self-Validating Step): Quench an aliquot after 10 minutes and analyze via LC-MS. Causality: The presence of exclusively mono-acylated product at the primary amine validates the chemoselectivity. If di-acylated products appear, the pH has drifted, or the electrophile is excessively reactive.

  • Comparative Analysis: Azetidin-3-amine will typically show faster conversion rates than piperidin-4-amine due to lower steric shielding around the primary amine vector.

Protocol 2: Accelerated Ring-Opening & Stability Assay

Objective: To quantify the degradation of the azetidine ring under basic/nucleophilic stress compared to the stable piperidine.

  • Stress Induction: Incubate 0.5 mmol of the N-protected scaffold in 5 mL of 0.5 M NaOH (pH > 13) at 40 °C. Rationale: High pH deprotonates any stabilizing counterions and accelerates base-catalyzed SN2 ring-opening.

  • Nucleophilic Attack: Add 1.0 mmol of a soluble nucleophile (e.g., sodium methoxide). Rationale: Forces the SN2 opening of the strained 4-membered ring.

  • Kinetic Sampling (Self-Validating Step): Withdraw 100 µL aliquots at 1h, 4h, and 24h. Neutralize immediately with 0.1 M HCl and analyze via HPLC-UV. Causality: Neutralization halts the reaction instantly, providing an accurate snapshot of the degradation kinetics without post-sampling artifact formation.

  • Data Interpretation: Azetidin-3-amine will yield a new peak corresponding to the acyclic linear amine byproduct. Piperidin-4-amine will show 100% recovery of the parent peak, validating its robust stability.

References

  • BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery."
  • Grokipedia. "Azetidine."
  • VulcanChem. "1-(3-Fluoropropyl)
  • CLOCKSS / University of Alberta.
  • PubMed / NIH. "Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers."
  • RCSB PDB. "Structure of PKA-PKB chimera complexed with (1-(9H-Purin-6-yl) piperidin-4-yl)amine."

Sources

Comparative

Structural and Crystallographic Profiling: N-Ethylazetidin-3-amine Salts vs. Piperazine Isosteres

Executive Summary & Structural Rationale In modern medicinal chemistry and drug development, overcoming pharmacokinetic liabilities and optimizing target engagement often requires the strategic replacement of traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and drug development, overcoming pharmacokinetic liabilities and optimizing target engagement often requires the strategic replacement of traditional pharmacophores. The piperazine ring is ubiquitous in drug design but frequently suffers from metabolic susceptibility and suboptimal spatial projection. Enter N-ethylazetidin-3-amine , a four-membered, highly strained secondary amine that serves as a conformationally restricted bioisostere.

By exploring the [1], researchers can leverage its unique ring puckering and steric properties to drive potency. This guide provides an objective comparison of N-ethylazetidin-3-amine salts against standard piperazine alternatives, supported by experimental crystallographic methodologies and mechanistic causality.

Crystallographic Data Comparison & Mechanistic Insights

The structural backbone of N-ethylazetidin-3-amine is defined by its inherent ring strain (approximately 25 kcal/mol due to severe bond angle distortion). This strain fundamentally alters the electron density and basicity of the nitrogen atoms compared to the unstrained, relaxed chair-conformation of piperazine.

When comparing single-crystal X-ray structures, azetidine rings consistently reveal a puckered conformation. The N–C–C–C torsion angles typically range from 15° to 25°, which forces substituent vectors into distinct spatial orientations unavailable to piperazine. A landmark example of this is observed when N-ethylazetidin-3-amine is integrated into quinolone antibacterial agents. 1 [2] that the aniline-containing N-1 substituent becomes distorted from planarity.

The Causality of Steric Buttressing: This distortion is not random; it is a direct result of steric buttressing by proximal substituents (such as a C-8 chlorine). The rigid, puckered azetidine core acts as a wedge, forcing adjacent aromatic systems out of planarity. This specific conformational twist has been shown to improve antibacterial potency by 4- to 10-fold over unstrained analogs by optimally aligning the molecule within tight enzyme pockets.

Table 1: Quantitative Crystallographic & Thermodynamic Comparison
PropertyN-Ethylazetidin-3-amine SaltsPiperazine (Standard Isostere)Causality / Impact on Drug Design
Ring Strain ~25 kcal/mol~0 kcal/mol (Relaxed Chair)High strain increases reactivity and restricts conformational flexibility, locking the active pharmacophore.
Ring Conformation PuckeredChair / BoatPuckering alters the exit vectors of the N-ethyl and amine groups, enhancing target specificity.
Torsion Angle (N-C-C-C) 15° to 25°~60° (Gauche in chair)Shallower torsion angles force substituents into tighter spatial envelopes, promoting steric buttressing.
Steric Buttressing High (Distorts adjacent planar systems)Low (Accommodates planar systems)Forces adjacent aromatic rings out of planarity, which optimizes alignment within target binding domains.
Experimental Protocol: Self-Validating Crystallization and X-Ray Analysis

To objectively verify the conformational advantages of 2 [3] (often handled as the dihydrochloride salt due to the volatility and stability issues of the free base), a rigorous, self-validating crystallographic workflow is required.

Step 1: Salt Formation & Purification
  • Procedure: Dissolve N-ethylazetidin-3-amine free base in anhydrous ethanol. Slowly add 2.2 equivalents of 2M HCl in diethyl ether under an inert argon atmosphere at 0°C.

  • Causality: The low temperature prevents the exothermic degradation of the highly strained azetidine ring. The dihydrochloride salt (CAS 149088-17-5) is preferred because the bis-protonation stabilizes the amine via strong ionic interactions, significantly enhancing crystallinity compared to the free base.

Step 2: Vapor Diffusion Crystallization (The Self-Validating Matrix)
  • Procedure: Dissolve the synthesized N-ethylazetidin-3-amine dihydrochloride in a minimum volume of methanol (solvent) inside an inner vial. Place this inner vial inside a larger sealed chamber containing ethyl acetate (antisolvent). Allow vapor equilibration over 3–7 days.

  • Self-Validation Check: Before proceeding to X-ray mounting, examine the vial under a polarized light microscope. The presence of birefringence (the crystal glowing against a dark background as it is rotated) confirms that the precipitate is a highly ordered crystal lattice rather than an amorphous salt crash-out. If no birefringence is observed, the batch must be redissolved and the antisolvent ratio adjusted.

Step 3: Cryoprotection and Mounting
  • Procedure: Harvest a single birefringent crystal (approx. 0.1 x 0.1 x 0.05 mm) using a nylon loop. Briefly submerge the crystal in a cryoprotectant solution (e.g., mother liquor supplemented with 20% v/v Paratone-N oil) before flash-cooling in a liquid nitrogen stream at 100 K.

  • Causality: The Paratone-N oil displaces surface solvent, preventing the formation of crystalline ice during flash-cooling. Ice rings on the diffraction pattern would obscure the high-resolution reflections needed to accurately measure the critical 15°–25° torsion angles of the azetidine ring.

Step 4: Data Collection and Phase Refinement
  • Procedure: Collect diffraction data using a diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).

  • Self-Validation Check: Collect an initial 10-frame strategy and calculate the unit cell dimensions. Compare these dimensions against known starting materials or solvent lattices. If the unit cell volume is too small to accommodate the N-ethylazetidin-3-amine dihydrochloride molecule (typically >500 ų for a standard asymmetric unit), abort the collection to save instrument time.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F². Pay special attention to the anisotropic displacement parameters of the N-ethyl group, which may exhibit positional disorder due to rotational freedom.

Workflow Visualization

The following diagram maps the critical path of the self-validating crystallographic process, highlighting the transition from chemical synthesis to structural refinement.

G Start N-Ethylazetidin-3-amine Free Base Salt Salt Formation (Dihydrochloride) Start->Salt HCl addition @ 0°C Cryst Vapor Diffusion Crystallization Salt->Cryst Solvent/Antisolvent Valid Birefringence Check (Self-Validation) Cryst->Valid Polarized Light Xray X-Ray Diffraction (100 K) Valid->Xray Mount & Freeze Refine Structural Refinement (Steric Buttressing) Xray->Refine Electron Density

Workflow for crystallization and X-ray diffraction of N-ethylazetidin-3-amine salts.

References
  • Title: 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate)
  • Source: acs.
  • Source: bmrb.

Sources

Validation

A Comparative Guide to the Conformational Landscape of N-ethylazetidin-3-amine

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The conformational preferences of a molecule dictate its inte...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The conformational preferences of a molecule dictate its interactions with biological targets, influencing its efficacy, selectivity, and overall pharmacological profile.[1][2][3] This guide provides an in-depth comparative analysis of the conformational properties of N-ethylazetidin-3-amine, a substituted azetidine of significant interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes foundational principles of azetidine stereochemistry, data from analogous substituted azetidines, and theoretical considerations to predict its conformational behavior. Furthermore, we will compare its expected conformational landscape with other small heterocyclic amines and provide detailed experimental and computational protocols for its definitive determination.

The Dynamic Nature of the Azetidine Ring

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, is not a planar molecule. To alleviate the inherent ring strain, it adopts a puckered conformation.[4][5] This puckering is a critical determinant of the molecule's overall three-dimensional shape. The conformation of the azetidine ring can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine in the gas phase, this dihedral angle has been determined to be approximately 37°.[5]

The introduction of substituents on the azetidine ring significantly influences its conformational equilibrium.[4] Substituents at the 3-position, as in N-ethylazetidin-3-amine, will have a pronounced effect on the ring's puckering and the preferred orientation of the substituent, which can be either pseudo-axial or pseudo-equatorial. Additionally, the substituent on the nitrogen atom, in this case, an ethyl group, will also play a role in the overall conformational preference.[4][6]

Predicted Conformational Preferences of N-ethylazetidin-3-amine

Based on established principles from related 3-substituted azetidines, we can predict the likely conformational preferences of N-ethylazetidin-3-amine. The primary conformations are expected to be two puckered forms in equilibrium, where the substituents on the nitrogen and C3 carbon can be in either a pseudo-axial or pseudo-equatorial position.

G cluster_0 Conformational Equilibrium of N-ethylazetidin-3-amine Conformer_A Pseudo-equatorial Amine Pseudo-equatorial Ethyl Conformer_B Pseudo-axial Amine Pseudo-equatorial Ethyl Conformer_A->Conformer_B Ring Puckering Conformer_C Pseudo-equatorial Amine Pseudo-axial Ethyl Conformer_A->Conformer_C N-Inversion Conformer_D Pseudo-axial Amine Pseudo-axial Ethyl Conformer_B->Conformer_D N-Inversion Conformer_C->Conformer_D Ring Puckering

Caption: Predicted conformational equilibria for N-ethylazetidin-3-amine.

It is anticipated that the conformer with the bulky ethyl group on the nitrogen and the amine group at the 3-position in pseudo-equatorial orientations will be the most stable, in order to minimize steric hindrance.[4] However, the energy barrier for ring puckering and nitrogen inversion in azetidines is expected to be relatively low, leading to a dynamic equilibrium between different conformers in solution.[6]

Comparative Analysis with Other Small Heterocyclic Amines

To better understand the conformational behavior of N-ethylazetidin-3-amine, it is instructive to compare it with other small, saturated heterocyclic amines commonly found in drug molecules.

HeterocycleRing SizePuckering AmplitudeKey Conformational Features
Azetidine 4ModeratePuckered conformation with a significant barrier to planarity. Substituents strongly influence the puckering and axial/equatorial preference.[4][5]
Pyrrolidine 5LowFlexible ring with multiple low-energy envelope and twist conformations. Lower barrier to pseudo-rotation compared to azetidine.
Piperidine 6HighPredominantly adopts a stable chair conformation. Ring inversion is a key dynamic process.
Piperazine 6HighPrimarily exists in a chair conformation, but boat and twist-boat conformations are also possible, especially in metal complexes or constrained systems.[7]

This comparison highlights that the four-membered azetidine ring in N-ethylazetidin-3-amine possesses a unique conformational landscape, being more constrained than a five-membered pyrrolidine ring but less so than a six-membered piperidine or piperazine ring. This intermediate flexibility can be a desirable feature in drug design, allowing for a balance between conformational restriction and the ability to adapt to a binding site.

Methodologies for Definitive Conformational Analysis

To move beyond prediction and definitively characterize the conformational landscape of N-ethylazetidin-3-amine, a combination of experimental and computational techniques is essential.

G cluster_workflow Conformational Analysis Workflow Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization NMR NMR Spectroscopy (1H, 13C, NOESY) Synthesis->NMR Computational Computational Modeling (DFT, Molecular Dynamics) Synthesis->Computational XRay Single-Crystal X-ray Diffraction Crystallization->XRay Data_Integration Data Integration & Conformational Model XRay->Data_Integration NMR->Data_Integration Computational->Data_Integration

Caption: A typical workflow for the comprehensive conformational analysis of a small molecule.

Experimental Protocols

1. Single-Crystal X-ray Diffraction

This technique provides the most precise and unambiguous determination of the solid-state conformation.[4][8][9][10]

  • Methodology:

    • Crystallization: Grow single crystals of N-ethylazetidin-3-amine or a suitable salt derivative by slow evaporation from an appropriate solvent (e.g., ethanol, ethyl acetate/hexane).

    • Data Collection: Mount a suitable single crystal on a diffractometer. Collect X-ray diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the structural model to obtain accurate atomic coordinates, bond lengths, bond angles, and torsional angles. The puckering parameters of the azetidine ring can then be calculated from these refined coordinates.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation and the dynamics of the molecule.[11][12][13][14][15][16]

  • Methodology:

    • Sample Preparation: Prepare a solution of N-ethylazetidin-3-amine in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

    • 1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the azetidine ring protons are sensitive to the ring's conformation.

    • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): Perform two-dimensional NMR experiments to assign all proton and carbon signals unambiguously. Nuclear Overhauser Effect (NOE) experiments are particularly crucial as they provide information about through-space proximities between protons, which can be used to deduce the relative stereochemistry and preferred conformation in solution.

Computational Protocols

1. Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for calculating the relative energies of different conformers and the energy barriers for their interconversion.[17][18][19][20][21]

  • Methodology:

    • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of N-ethylazetidin-3-amine.

    • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ).

    • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima and to obtain thermodynamic data (e.g., Gibbs free energies).

    • Transition State Search: Locate the transition states connecting the low-energy conformers to calculate the energy barriers for ring puckering and nitrogen inversion.

2. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule in solution over time, offering a more realistic picture of the conformational landscape.

  • Methodology:

    • System Setup: Place the N-ethylazetidin-3-amine molecule in a simulation box filled with an explicit solvent (e.g., water).

    • Force Field Selection: Choose an appropriate force field to describe the inter- and intramolecular interactions.

    • Simulation: Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.

    • Analysis: Analyze the simulation trajectory to determine the populations of different conformers, the dynamics of their interconversion, and the influence of the solvent on the conformational preferences.

Conclusion

While direct experimental data for N-ethylazetidin-3-amine is not yet publicly available, a comprehensive understanding of its likely conformational properties can be derived from the well-established principles of azetidine chemistry and the study of analogous compounds. It is predicted that N-ethylazetidin-3-amine will exist as a dynamic equilibrium of puckered conformers, with a preference for the pseudo-equatorial orientation of its substituents to minimize steric strain. Its conformational flexibility is intermediate between that of five- and six-membered heterocyclic amines, a feature that can be exploited in drug design.

The definitive elucidation of the conformational landscape of N-ethylazetidin-3-amine requires a synergistic approach combining single-crystal X-ray diffraction, advanced NMR spectroscopy techniques, and robust computational modeling. The detailed protocols provided in this guide offer a robust framework for researchers to undertake such an investigation, ultimately leading to a deeper understanding of this important molecular scaffold and facilitating the design of novel therapeutics.

References

  • MDPI. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Available from: [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

  • ResearchGate. The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Available from: [Link]

  • Taylor & Francis Online. Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Available from: [Link]

  • Wiley Online Library. Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available from: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • R Discovery. Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l‐azetidine‐2‐carboxylic acid and its N‐acetyl derivative. Available from: [Link]

  • PMC. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Available from: [Link]

  • RSC Publishing. Ring puckering of azetidine: an electron diffraction study. Available from: [Link]

  • JOST. Conformational Preferences of Drug like Molecules: Implication in Drug Discovery. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • PubMed. Small molecule conformational preferences derived from crystal structure data. A medicinal chemistry focused analysis. Available from: [Link]

  • ACS Publications. Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Preprints.org. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

  • ACS Publications. Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Available from: [Link]

  • SciSpace. Synthesis and conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-imidazolidine. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Available from: [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]

  • ResearchGate. Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. Available from: [Link]

  • ResearchGate. Synthesis and conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine. Available from: [Link]

  • ResearchGate. DFT calculations: molecular orbitals of azetidine and piperidine ligands and dyes. Available from: [Link]

  • PMC. X Ray crystallography. Available from: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • ResearchGate. X-ray structural study of aqua bis (Thymine-N 1 , N 3 ) ethylenediamine copper (ii) dihydrate. Available from: [Link]

  • MDPI. Impact of C-Terminal Amide N-Derivatization on the Conformational Dynamics and Antimitotic Activity of Cemadotin Analogues. Available from: [Link]

  • Springer. Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Available from: [Link]

  • ResearchGate. Conformational analysis and intramolecular/intermolecular interactions of N,N'-dibenzylideneethylenediamine derivatives. Available from: [Link]

  • DTIC. X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Available from: [Link]

  • PMC. Combined experimental and computational study of Al2O3 catalyzed transamidation of secondary amides with amines. Available from: [Link]

  • Springer. A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. Available from: [Link]

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Comparative

A Comparative Guide to the In Vitro Toxicity of Azetidine and Cyclobutane Amines: An Experimental Framework

Introduction: The Double-Edged Sword of Strained Scaffolds in Drug Design In the landscape of modern medicinal chemistry, small, saturated rings have become indispensable tools for optimizing the properties of drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Strained Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, small, saturated rings have become indispensable tools for optimizing the properties of drug candidates. Among these, azetidine and cyclobutane amines have risen to prominence as "privileged scaffolds."[1][2][3][4] The four-membered azetidine ring, with its inherent strain and sp3-rich character, offers a unique conformational rigidity that can enhance binding affinity, metabolic stability, and solubility.[3][5] Similarly, the puckered, conformationally restricted cyclobutane motif serves as a versatile bioisostere, enabling chemists to fine-tune potency and pharmacokinetic profiles.[2][4][6]

However, the very features that make these scaffolds attractive can also introduce potential toxicological liabilities. The introduction of novel chemical matter into a biological system necessitates a rigorous safety assessment, as unforeseen interactions can lead to cytotoxicity, organ damage, or genotoxicity.[7][8][9][10] Drug-induced liver injury (DILI), for example, remains a leading cause of drug attrition during development and post-market withdrawal.[7]

This guide provides a comprehensive, technically-grounded framework for the head-to-head in vitro toxicity comparison of drug candidates containing azetidine versus cyclobutane amine moieties. We will move beyond simple data reporting to explain the causality behind experimental choices, providing detailed, self-validating protocols for key assays in cytotoxicity, hepatotoxicity, and genotoxicity. Our objective is to equip researchers, scientists, and drug development professionals with the strategy and methodology required to make data-driven decisions in lead optimization and candidate selection.

Part 1: A Tiered Strategy for In Vitro Toxicity Assessment

A robust preclinical toxicity assessment relies on a tiered, multi-parametric approach. We begin with broad screens for general cytotoxicity to determine basic parameters like the 50% inhibitory concentration (IC50). This data is crucial, as it informs the dose selection for more complex, resource-intensive assays. Following this, we move to specific, organ-level toxicity, with a focus on hepatotoxicity, a common pitfall for small molecule drugs.[7][8][10][11][12] Finally, we assess the potential for genotoxicity, a critical safety endpoint.

A powerful method for integrating these assessments is High-Content Screening (HCS). HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed snapshot of a compound's effect on cell health and function.[9][13][14] This multiparametric approach allows for the correlation of different toxic events, helping to define specific toxic states and elucidate mechanisms of action.[13][15][16]

G cluster_0 Tier 1: General Viability cluster_1 Tier 2: Organ-Specific Toxicity cluster_2 Tier 3: Mutagenicity Cytotoxicity Cytotoxicity Screening (e.g., MTS Assay) IC50 Determine IC50 Values Cytotoxicity->IC50 Provides concentration range for next tier Hepatotoxicity Hepatotoxicity Assessment (High-Content Screening) IC50->Hepatotoxicity Inform Dosing Hepatotoxicity_Endpoints Endpoints: - Cell Viability - Mitochondrial Health - Oxidative Stress (ROS) Hepatotoxicity->Hepatotoxicity_Endpoints Genotoxicity Genotoxicity Screening (e.g., Ames Test) Hepatotoxicity->Genotoxicity Proceed if clean or for mechanism Genotoxicity_Endpoints Endpoint: - Bacterial Reverse Mutation Genotoxicity->Genotoxicity_Endpoints

Caption: A tiered workflow for in vitro toxicity assessment.

Part 2: Experimental Protocols & Scientific Rationale

This section details the step-by-step methodologies for the core assays in our comparative framework. The rationale behind the choice of assay and critical steps is explained to ensure scientific integrity and reproducibility.

Cytotoxicity Assessment: The MTS Assay

The first step is to establish the concentration at which a compound begins to exert cytotoxic effects. The MTS assay is a robust, colorimetric method for assessing cell viability.

Expertise & Causality: This assay quantifies the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.[17] The conversion is carried out by NAD(P)H-dependent dehydrogenase enzymes, primarily in the mitochondria. Therefore, the amount of formazan produced, measured by absorbance, is directly proportional to the number of viable, metabolically active cells.[18] This provides a rapid and reliable measure of acute cytotoxicity and is essential for designing the dosing schemes of subsequent experiments.

  • Cell Seeding: Seed a human cell line (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration series of the azetidine and cyclobutane amine compounds in culture medium. A typical 8-point, 3-fold serial dilution starting from 200 µM is recommended.

  • Cell Dosing: Remove the seeding medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells.[17]

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across all experiments.

  • Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[19][20]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The plate should be protected from light.

  • Data Acquisition: Gently shake the plate to ensure homogenous color distribution and measure the absorbance at 490 nm using a plate reader.[19]

  • Analysis: After subtracting the background (medium-only wells), calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for each compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed cells in 96-well plate E1 Dose cells with compounds P1->E1 P2 Prepare 2X compound dilutions P2->E1 E2 Incubate for 48-72h E1->E2 E3 Add MTS Reagent E2->E3 E4 Incubate for 1-4h E3->E4 A1 Read absorbance at 490nm E4->A1 A2 Calculate % Viability vs. Control A1->A2 A3 Determine IC50 Value A2->A3

Caption: Standard workflow for the MTS cytotoxicity assay.
Compound IDScaffold TypeCell LineIC50 (µM)
AZ-001AzetidineHepG225.4
CB-001CyclobutaneHepG2>100
AZ-002AzetidineHepG28.1
CB-002CyclobutaneHepG245.7
Genotoxicity Assessment: The Ames Test

The bacterial reverse mutation assay, or Ames test, is a globally recognized method for assessing the mutagenic potential of a chemical.[21][22] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[21]

Expertise & Causality: The assay tests a chemical's ability to cause a mutation that reverts the bacteria to a prototrophic state (His+), allowing them to grow into visible colonies on a histidine-deficient agar plate.[21][23] A key and self-validating component of this protocol is the inclusion of a rat liver homogenate fraction, known as S9 mix. Many chemicals (pro-mutagens) are not mutagenic themselves but are converted into reactive, DNA-damaging metabolites by cytochrome P450 enzymes in the liver.[24][25] The test is therefore run in parallel with and without the S9 mix. A positive result in the presence of S9 indicates the compound requires metabolic activation to become mutagenic, mimicking a critical physiological process.[23][24]

  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) at 37°C.[23]

  • Metabolic Activation: Prepare the S9 mix (if required) containing S9 fraction, co-factors (NADP+, G6P), and buffers. Keep on ice.

  • Compound Preparation: Dissolve the azetidine and cyclobutane amine compounds in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.

  • Assay Setup: To a sterile tube, add the following in order:

    • 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few initial cell divisions, which are necessary for mutations to occur).[26]

    • 0.1 mL of the bacterial culture.[26]

    • 0.1 mL of the test compound solution (or controls: solvent for negative, known mutagen for positive).

    • 0.5 mL of S9 mix or buffer (for -S9 condition).

  • Plating: Vortex the tube gently and immediately pour the contents onto a minimal glucose agar plate. Swirl the plate to ensure an even layer.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is typically considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

G cluster_prep Preparation cluster_exp Plate Incorporation cluster_analysis Analysis P1 Grow bacterial cultures (e.g., TA98, TA100) E1 Combine in tube: - Top Agar (trace His) - Bacteria - Compound - S9 Mix (or buffer) P1->E1 P2 Prepare Test Compounds & S9 Mix P2->E1 E2 Vortex and pour onto minimal agar plate E1->E2 E3 Incubate at 37°C for 48-72h E2->E3 A1 Count revertant colonies E3->A1 A2 Compare to Negative Control A1->A2 A3 Assess Mutagenicity (e.g., >2-fold increase) A2->A3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-ethylazetidin-3-amine

Comprehensive Safety and Operational Guide for Handling N-Ethylazetidin-3-amine As a highly reactive aliphatic amine and azetidine derivative, N-ethylazetidin-3-amine (CAS: 318269-51-1) is a critical building block in ad...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-Ethylazetidin-3-amine

As a highly reactive aliphatic amine and azetidine derivative, N-ethylazetidin-3-amine (CAS: 318269-51-1) is a critical building block in advanced pharmaceutical synthesis, particularly in the development of kinase inhibitors such as MEK and JAK-2 targeted therapies (1[1]). However, the inherent ring strain of the azetidine moiety combined with the presence of secondary and primary amines presents severe physicochemical hazards.

This guide provides drug development professionals with a self-validating, mechanistic approach to handling this compound, ensuring stringent laboratory safety, operational integrity, and regulatory compliance.

Physicochemical Hazard Profile & Mechanistic Causality

To safely handle N-ethylazetidin-3-amine, researchers must understand the causality behind its hazards rather than simply memorizing safety data sheets.

  • Corrosivity and Tissue Necrosis (H314): Aliphatic and cycloaliphatic amines are strong bases. Upon contact with human tissue, the unshared electron pairs on the nitrogen atoms rapidly abstract protons from water, leading to the saponification of cellular lipids. This mechanism causes irreversible liquefactive necrosis, resulting in severe skin burns and eye damage (2[2]).

  • High Flammability (H225): The free base form of azetidine derivatives possesses a low molecular weight and high vapor pressure, creating highly flammable liquid and vapor conditions. Vapors can easily form explosive mixtures with air and travel considerable distances to ignition sources before flashing back (3[3]).

  • Inhalation Toxicity: Inhalation of volatile amine vapors rapidly induces mucosal irritation, coughing, and dyspnea. Prolonged exposure can lead to respiratory tract sensitization and conjunctivitis (4[4]).

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. The following matrix outlines the required protective gear and the mechanistic justification for each.

PPE CategorySpecificationMechanistic Causality / Justification
Eye/Face Chemical safety goggles AND full-face shield.Protects against corrosive splashing and vapor-induced conjunctivitis. Aliphatic amines present a severe risk of irreversible blindness upon ocular contact (5[5]).
Hands Butyl-rubber, Neoprene, or heavy-duty Nitrile gloves.Aliphatic amines readily permeate standard latex or thin nitrile gloves. Impermeable, chemical-resistant gloves are mandatory to prevent dermal absorption and systemic toxicity (2[2]).
Body Tychem® suit or heavy rubber apron; anti-static footwear.Prevents localized skin staining and burns. Anti-static footwear is critical to prevent static discharge from igniting the highly flammable amine vapors (3[3]).
Respiratory NIOSH-approved air-purifying respirator (Organic Vapor cartridge).Mitigates inhalation of toxic, corrosive vapors when handling outside of a closed system or during a spill response (6[6]).

Operational Workflow & Engineering Controls

To ensure a self-validating safety system, every step of the handling process must confirm the success of the previous step before proceeding.

Step-by-Step Handling Methodology
  • Pre-Operation Verification: Before retrieving the chemical, verify that the explosion-proof chemical fume hood is operational (face velocity >100 fpm). Ensure all metal equipment inside the hood is grounded and bonded to prevent static discharge.

  • Transfer and Setup: Retrieve the N-ethylazetidin-3-amine from the flammables/corrosives storage cabinet using a secondary shatter-proof containment vessel. Transport it directly to the fume hood.

  • Experimental Execution: Open the container only within the fume hood. Use non-sparking spatulas or inert gas-purged syringes for transfer. Keep the reaction vessel under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation and minimize fire risk.

  • Post-Operation Decontamination: Once the required volume is transferred, immediately purge the headspace of the primary container with inert gas, seal tightly, and return to storage. Wipe down the exterior of all utilized glassware with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine before washing.

HandlingWorkflow S1 1. Storage & Retrieval (Inert Gas, <25°C) S2 2. PPE Verification (Respirator, Butyl Gloves) S1->S2 Inspect Containers S3 3. Transfer to Hood (Explosion-Proof, Grounded) S2->S3 Transport in Sec. Container S4 4. Experimental Execution (Closed System) S3->S4 Non-sparking Tools S5 5. Waste Segregation (Flammable/Corrosive) S4->S5 Quench & Collect

Caption: Operational workflow for the safe handling and processing of N-ethylazetidin-3-amine.

Emergency Response & Spill Management

In the event of a spill, the high volatility and corrosivity of the compound require immediate, structured action.

Step-by-Step Spill Response Protocol
  • Immediate Isolation: Evacuate all non-essential personnel from the immediate area. Extinguish all open flames and disable any non-explosion-proof electrical equipment to eliminate ignition sources.

  • Containment & Assessment: Don a NIOSH-approved respirator and heavy-duty butyl gloves. Assess the spill volume. If the spill is >50 mL or outside a fume hood, evacuate the lab and contact the Hazmat team immediately.

  • Cleanup (Minor Spills <50 mL): Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Do not use combustible materials like sawdust.

  • Neutralization & Waste Segregation: Carefully sweep the absorbed mixture using non-sparking tools into a highly visible, chemically compatible hazardous waste container. Decontaminate the spill surface with a dilute acid wash followed by copious amounts of water.

SpillResponse Spill Spill Detected Isolate Isolate Area & Remove Ignition Sources Spill->Isolate Vent Activate Max Ventilation Isolate->Vent Assess Assess Spill Volume Vent->Assess Minor Minor (<50mL): Absorb with Inert Material Assess->Minor Manageable Major Major (>50mL): Evacuate & Call Hazmat Assess->Major High Risk/Vapor Clean Decontaminate Surfaces (Dilute Acid/Water) Minor->Clean Dispose Seal in Approved Hazardous Waste Container Clean->Dispose

Caption: Step-by-step emergency response logic for N-ethylazetidin-3-amine spills.

Waste Disposal Plan

Improper disposal of aliphatic amines can lead to dangerous environmental contamination and violent chemical reactions.

  • Segregation: Never mix N-ethylazetidin-3-amine waste with strong oxidizing agents, strong acids, or nitrites. Contact with nitrites can lead to the formation of highly carcinogenic nitrosamines (4[4]).

  • Containment: Collect all liquid waste and contaminated solid materials (e.g., gloves, wipes, absorbent sand) in dedicated, clearly labeled, grounded high-density polyethylene (HDPE) or steel containers.

  • Disposal: Do not allow the product to enter drains or water courses. Dispose of contents and containers exclusively through a licensed and approved hazardous waste disposal plant in accordance with local and federal regulations (6[6]).

References

  • World Intellectual Property Organization. "WO2008124085A2 - Methods of using combinations of mek and jak-2 inhibitors."1

  • Fisher Scientific. "SAFETY DATA SHEET: Azetidine."3

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1 - Polymer Matrix Materials: Advanced Composites."2

  • Merck KGaA. "SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006: Azetidine for synthesis." 5

  • Merck KGaA. "SAFETY DATA SHEET: Aliphatic Amines." 4

  • Air Products and Chemicals, Inc. "Safety Data Sheet: ANCAMINE 2904 Curing Agent (Aliphatic Amines)." 6

Sources

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